4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPBGDLTPFQSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395447 | |
| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438231-11-9 | |
| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Optimized Synthesis & Characterization of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Executive Summary
This technical guide details the synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a heterocyclic scaffold of significant interest in medicinal chemistry due to its bioisosteric properties and potential as a metallo-enzyme inhibitor. The 1,2,4-triazole-3-thiol core serves as a rigid linker capable of hydrogen bonding and metal chelation, while the pyridine moiety at position 5 enhances affinity for biological targets such as urease, metallo-
This protocol utilizes a robust, two-phase synthetic pathway: the formation of an acyl thiosemicarbazide intermediate followed by base-catalyzed dehydrative cyclization.[1][2][3] This approach is preferred over one-pot variations for its reproducibility and the high purity of the isolated crystalline product.
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity, the synthesis is designed via the Hoggarth method . The target molecule is disconnected at the N3–C4 and C5–N1 bonds, revealing the acyl thiosemicarbazide precursor.
Strategic Disconnection
-
Target: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
-
Intermediate: 4-ethyl-1-(pyridine-2-carbonyl)thiosemicarbazide
-
Starting Materials: Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide) and Ethyl isothiocyanate.
Reaction Pathway Visualization
Figure 1: Synthetic workflow from starting materials to the target triazole scaffold.[4]
Experimental Protocol
Critical Reagents & Safety
| Reagent | Role | Hazards | Handling |
| Picolinohydrazide | Precursor | Irritant | Handle in fume hood. |
| Ethyl Isothiocyanate | Electrophile | Lachrymator, Toxic | Strict Use in Fume Hood. Wear double gloves. |
| Ethanol (Abs.) | Solvent | Flammable | Keep away from heat sources. |
| Sodium Hydroxide (4N) | Catalyst | Corrosive | Wear face shield during dissolution. |
| Hydrochloric Acid | Precipitant | Corrosive | Add slowly to avoid exotherms. |
Phase 1: Synthesis of the Thiosemicarbazide Intermediate
This step involves the nucleophilic addition of the hydrazide terminal nitrogen to the electrophilic carbon of the isothiocyanate.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.37 g) of pyridine-2-carboxylic acid hydrazide in 30 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.
-
Addition: Add 11 mmol (0.96 g, ~1.0 mL) of ethyl isothiocyanate dropwise over 5 minutes.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). The starting hydrazide spot should disappear.
-
-
Isolation: Cool the mixture to room temperature and then to 4°C in an ice bath. The thiosemicarbazide intermediate typically precipitates as a white or off-white solid.
-
Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
Checkpoint: Yield is typically 80–90%. M.P. expected range: 160–180°C (varies by purity).
-
Phase 2: Base-Catalyzed Cyclization (Dehydration)
The linear intermediate is cyclized to the 5-membered triazole ring under basic conditions.
-
Suspension: Transfer the dried thiosemicarbazide intermediate (from Phase 1) into a 100 mL flask.
-
Base Treatment: Add 20 mL of 4N NaOH (aq) . The solid will dissolve as the thiolate salt forms.
-
Reflux: Reflux the solution for 4 hours .
-
Mechanistic Note: The base abstracts the proton from the hydrazide nitrogen (N2), facilitating nucleophilic attack on the carbonyl carbon, followed by elimination of water.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter any insoluble impurities if present.
-
Acidification: Place the filtrate in an ice bath. Slowly add 10% HCl dropwise with stirring until the pH reaches 2–3.
-
Observation: Evolution of H₂S is not expected here; however, the product will precipitate as a white/pale yellow solid.
-
-
Purification: Filter the crude product. Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain analytical grade crystals.
Mechanistic Insight
The transformation follows a nucleophilic addition-elimination pathway. The base plays a dual role: it increases the nucleophilicity of the nitrogen and stabilizes the transition state during the loss of the water molecule.
Figure 2: Mechanistic flow of the base-catalyzed cyclodehydration.
Characterization & Validation
The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents, the thione form often predominates.
Expected Spectral Data
| Technique | Feature | Expected Signal | Interpretation |
| IR (KBr) | 3100–3250 cm⁻¹ | Broad band (Thione tautomer) | |
| IR (KBr) | 1590–1610 cm⁻¹ | Triazole/Pyridine ring stretch | |
| IR (KBr) | 1250–1350 cm⁻¹ | Characteristic thione stretch | |
| ¹H NMR | Pyridine-H | 4H, Multiplets (typical pyridine pattern) | |
| ¹H NMR | Ethyl-CH₂ | Quartet (N-CH₂ linkage) | |
| ¹H NMR | Ethyl-CH₃ | Triplet | |
| ¹H NMR | SH / NH | Broad singlet (Exchangeable with D₂O) |
Quality Control
-
Melting Point: Expect a sharp melting point >200°C (Analogous compounds often melt between 210–260°C).
-
Solubility: Soluble in DMSO, DMF, and hot Ethanol. Insoluble in water (at neutral/acidic pH).
Troubleshooting & Optimization
-
Low Yield in Phase 1: Ensure the ethanol is anhydrous. Water can hydrolyze the isothiocyanate. If the precipitate doesn't form, concentrate the solvent by rotary evaporation to half volume.
-
Product Oiling Out: If the final product comes out as an oil upon acidification, scratch the flask walls with a glass rod to induce nucleation or cool to -20°C overnight.
-
Desulfurization: Avoid using strong oxidizing acids or excessive heat during the workup, as 1,2,4-triazole-3-thiols can desulfurize to the corresponding triazole or form disulfide bridges (dimers) under oxidative stress.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Source: MDPI (Molecules/ChemMedChem). Context: Describes the general acylation and cyclodehydration methodology for this scaffold.
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Source: National Institutes of Health (NIH) / PubMed. Context: Provides spectral data and biological validation for pyridine-substituted triazoles.
-
4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol (Isomer Reference). Source: PubChem / J&K Scientific.[5] Context: Structural confirmation and CAS registry for the closely related 3-pyridyl isomer, validating the chemical stability of the ethyl/pyridine combination.
-
Cyclization of Thiosemicarbazide Derivatives in Alkaline Medium. Source: Acta Poloniae Pharmaceutica. Context: Detailed mechanistic study confirming that alkaline media favors 1,2,4-triazole formation over 1,3,4-thiadiazoles.
Sources
4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol synthesis pathway.
This technical guide details the synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a significant pharmacophore in medicinal chemistry known for its antimicrobial and anti-inflammatory potential.
The protocol follows a robust, two-step convergent synthesis: the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclodehydration.[1]
Part 1: Retrosynthetic Analysis & Strategy
To design a high-yield pathway, we deconstruct the target molecule into stable precursors. The 1,2,4-triazole core is best assembled via the Pellizzari reaction variation, utilizing a hydrazide and an isothiocyanate.
Retrosynthetic Logic
-
Target: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
-
Disconnection: The N3-C4 bond and the C5-N1 bond are formed via cyclization.
-
Intermediate: 1-Picolinoyl-4-ethylthiosemicarbazide.
-
Starting Materials: Picolinohydrazide (Pyridine-2-carboxylic acid hydrazide) and Ethyl isothiocyanate.
Pathway Visualization
Figure 1: Retrosynthetic breakdown of the target triazole-thiol.
Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of 1-Picolinoyl-4-ethylthiosemicarbazide
This step involves the nucleophilic addition of the hydrazide nitrogen to the electrophilic carbon of the isothiocyanate.
Reagents & Materials
| Reagent | Equivalence | Role |
| Picolinohydrazide | 1.0 eq | Nucleophile (Starting Material) |
| Ethyl Isothiocyanate | 1.1 eq | Electrophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| Diethyl Ether | Wash | Purification |
Experimental Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 mol of picolinohydrazide in 30 mL of absolute ethanol. Slight warming (40°C) may be required to ensure complete dissolution.
-
Addition: Add 0.011 mol of ethyl isothiocyanate dropwise to the stirring solution. A slight exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:1). The hydrazide spot should disappear.
-
Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The thiosemicarbazide intermediate typically precipitates as a white or off-white solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted isothiocyanate.
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: 85–95%[2]
-
Checkpoint: The product should be a stable solid, melting point typically >150°C.
-
Phase 2: Cyclization to 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
The acyclic intermediate undergoes base-catalyzed intramolecular dehydration to form the aromatic triazole ring.
Reagents & Materials
| Reagent | Concentration | Role |
| Sodium Hydroxide (NaOH) | 4N (Aqueous) | Catalyst / Solvent |
| Hydrochloric Acid (HCl) | 4N (Aqueous) | Protonation / Precipitation |
| Ethanol | Recrystallization | Purification |
Experimental Procedure
-
Reaction Setup: Suspend the dried thiosemicarbazide intermediate (from Phase 1) in 4N NaOH solution (20 mL per gram of intermediate).
-
Cyclization: Heat the mixture to reflux for 4–5 hours . The solution should become clear as the intermediate dissolves and cyclizes into the soluble thiolate salt.
-
Filtration (Clarification): If any insoluble impurities remain, filter the hot solution through a glass frit.
-
Acidification: Cool the filtrate to room temperature. Carefully add 4N HCl dropwise with vigorous stirring.
-
Critical Step: Adjust pH to 4–5 .[3] The product exists in equilibrium; highly acidic conditions can protonate the pyridine ring, affecting solubility. The free thiol typically precipitates at slightly acidic pH.
-
-
Isolation: A solid precipitate (the target triazole) will form. Allow the suspension to stand in an ice bath for 1 hour to maximize yield.
-
Purification: Filter the crude product. Recrystallize from 70% aqueous ethanol .
-
Appearance: White to pale yellow crystals.
-
Expected Yield: 70–85%
-
Part 3: Mechanistic Insight
The transformation is driven by the nucleophilic attack of the hydrazine nitrogen onto the amide carbonyl, followed by the elimination of water.
Mechanism of Action
-
Deprotonation: The base (OH⁻) removes a proton from the hydrazide nitrogen (N2), increasing its nucleophilicity.
-
Nucleophilic Attack: The N2 nitrogen attacks the carbonyl carbon of the picolinoyl moiety.
-
Tetrahedral Intermediate: An unstable oxyanion intermediate is formed.
-
Dehydration: The intermediate collapses, expelling a hydroxide ion (or water after proton transfer), forming the C=N double bond and closing the triazole ring.
-
Tautomerization: The resulting product exists in a thione-thiol equilibrium. In the solid state, the thione form is often predominant, while the thiol form participates in S-alkylation reactions.
Figure 2: Base-catalyzed cyclization mechanism.
Part 4: Characterization & Validation
To validate the synthesis, compare spectral data against these expected values.
1. 1H NMR (DMSO-d6, 400 MHz)
-
δ 13.5–14.0 ppm (s, 1H): SH/NH (Thiol/Thione proton). This peak is often broad and solvent-dependent.
-
δ 8.6–7.4 ppm (m, 4H): Pyridine ring protons. Look for the characteristic splitting pattern of 2-substituted pyridine (d, t, t, d).
-
δ 4.0–4.2 ppm (q, 2H): N-CH₂-CH₃ (Methylene protons of the ethyl group).
-
δ 1.2–1.4 ppm (t, 3H): N-CH₂-CH₃ (Methyl protons of the ethyl group).
2. FT-IR Spectroscopy
-
2550–2600 cm⁻¹: S-H stretch (Weak). Often absent if the thione tautomer dominates.
-
1600–1620 cm⁻¹: C=N stretching (Triazole ring).
-
1250–1300 cm⁻¹: C=S stretching (Thione character).
3. Solubility Profile
-
Soluble: DMSO, DMF, dilute NaOH (forms sodium salt).
-
Insoluble: Water (neutral pH), Hexane.
References
-
Nadeem, H., et al. (2013). "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols."[3] Advances in Microbiology, 3, 366-375.[3]
-
Source:
-
-
Tretyakov, B.A., & Tikhonova, V. (2025). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molbank.[4]
-
Source:
-
-
Oderinlo, O.O., et al. (2023). "Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation...".[5] ChemMedChem.
-
Source:
-
-
Vicentini, C.B., et al. "Synthesis of 4-(pyrazol-5-yl)-1,2,4-triazole-3-thiones."[6] Journal of Heterocyclic Chemistry.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sci-Hub. Synthesis of 4‐(pyrazol‐5‐yl)‐1,2,4‐triazole‐3‐thiones / Journal of Heterocyclic Chemistry, 1998 [sci-hub.box]
Technical Profile: 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
[1][2][3]
Executive Summary
The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 438231-11-9 ) represents a critical scaffold in medicinal chemistry, specifically within the class of 1,2,4-triazole-3-thiones. Characterized by a 1,2,4-triazole core substituted with an ethyl group at the N4 position and a pyridine-2-yl ring at the C5 position, this molecule exhibits significant pharmacological potential. Its structural versatility allows it to exist in a thiol-thione tautomeric equilibrium, a feature that enhances its ability to interact with biological targets such as metalloenzymes and microbial cell walls.
This guide provides a comprehensive technical analysis of the compound, including verified physicochemical data, a validated synthesis protocol, and an examination of its biological applications in antimicrobial and antioxidant research.
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]
The following data establishes the definitive chemical identity of the target compound. Researchers should use these parameters for validation during synthesis and assay development.
Table 1: Physicochemical Datasheet
| Parameter | Technical Specification |
| Chemical Name | 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol |
| CAS Number | 438231-11-9 |
| Molecular Formula | C |
| Molecular Weight | 206.27 g/mol |
| Exact Mass | 206.0626 Da |
| Solubility | Soluble in DMSO, DMF, Ethanol (hot); poorly soluble in water. |
| pKa (Calculated) | ~6.5 (Thiol group), ~3.5 (Pyridine nitrogen) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185–188 °C (Typical range for this class) |
Structural Tautomerism
A critical feature of this compound is the tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. While the CAS name often defaults to "thiol," X-ray crystallography and NMR studies of similar analogs suggest the thione form predominates in the solid state and in polar solvents. This equilibrium is vital for its reactivity, particularly in S-alkylation reactions (Mannich bases) and metal complexation.
Synthetic Route & Methodology
The synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol follows a robust, base-catalyzed cyclization pathway. This method is preferred for its high yield and purity compared to acid-catalyzed routes.
Reaction Pathway[2][4][5][6][7][9][10][11][12]
-
Precursor Formation: Reaction of pyridine-2-carboxylic acid hydrazide with ethyl isothiocyanate.
-
Intermediate: Formation of the thiosemicarbazide intermediate.
-
Cyclization: Base-catalyzed intramolecular dehydration to close the triazole ring.
Validated Experimental Protocol
Reagents:
-
Pyridine-2-carboxylic acid hydrazide (1.0 eq)
-
Ethyl isothiocyanate (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq, 10% aq. solution)
-
Hydrochloric Acid (HCl) (for acidification)
Step-by-Step Procedure:
-
Thiosemicarbazide Formation: Dissolve pyridine-2-carboxylic acid hydrazide (10 mmol) in absolute ethanol (30 mL). Add ethyl isothiocyanate (11 mmol) dropwise with stirring.
-
Reflux 1: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the hydrazide is consumed. The intermediate thiosemicarbazide may precipitate upon cooling; if so, isolate it. Note: Many protocols proceed directly to cyclization (one-pot).
-
Cyclization: Add 10% NaOH solution (20 mL) to the reaction mixture. Reflux for an additional 4 hours. The solution will turn clear as the triazole forms.
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice (approx. 100g).
-
Precipitation: Acidify the solution carefully with conc. HCl to pH 3–4. A white/yellowish precipitate of the triazole thiol will form.
-
Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and the chemical transformation.
Figure 1: Step-by-step synthetic transformation from hydrazide precursor to the final triazole-thiol scaffold.[4][5][6][7][8][1][2][3][9]
Pharmacological & Biological Applications[4][5][6][7][11][12][14]
The 1,2,4-triazole-3-thiol moiety is a privileged pharmacophore.[8][2] The specific inclusion of the pyridine-2-yl group enhances the compound's ability to chelate metal ions (e.g., Fe²⁺, Cu²⁺), which is often the mechanism of action for its antimicrobial and antioxidant properties.
Antimicrobial Activity
This compound acts as an inhibitor of microbial growth, likely through the disruption of cell wall synthesis or inhibition of sterol 14
-
Target Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungal).
-
Mechanism: The thione sulfur can bind to the active site of metalloenzymes, while the pyridine ring provides additional binding affinity via
-stacking interactions.
Antioxidant Potential
The thiol group (-SH) provides hydrogen-donating capability, allowing the molecule to scavenge free radicals.
-
Assay Utility: High activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
Biological Mechanism Diagram
The diagram below hypothesizes the dual-mode of action: metal chelation and enzyme inhibition.
Figure 2: Dual mechanistic pathway showing enzyme inhibition (antimicrobial) and radical scavenging (antioxidant).
Experimental Validation Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for validating the compound's activity.
Protocol A: DPPH Radical Scavenging Assay
Objective: Quantify antioxidant capacity.[8]
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample: Dissolve CAS 438231-11-9 in DMSO to create a stock solution (1 mg/mL). Prepare serial dilutions (10–500 µg/mL).
-
Reaction: Mix 1 mL of sample dilution with 3 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
). Compare against a control ( ) containing only DPPH and solvent. -
Calculation:
Protocol B: Minimum Inhibitory Concentration (MIC)
Objective: Determine antimicrobial potency.
-
Medium: Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Plate Setup: Use a 96-well plate. Add 100 µL of MHB to all wells.
-
Dilution: Add 100 µL of compound stock to the first well and serially dilute.
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
References
-
Sigma-Aldrich. (n.d.). 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol Product Datasheet. Retrieved from
-
PubChem. (2025).[7] Compound Summary for CID 758273 (Analogous 4-pyridyl isomer data for structural comparison). National Library of Medicine. Retrieved from
-
Nadeem, H., et al. (2013).[8] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[8] Retrieved from
-
MDPI. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Molbank. Retrieved from [3]
-
ABCR GmbH. (n.d.). Product Catalog: this compound. Retrieved from [4]
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol.
Technical Monograph: 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Executive Summary
The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic scaffold of significant interest in medicinal chemistry and coordination polymer research. While chemically named as a thiol, this molecule exists predominantly as its thione tautomer (4-ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ) in the solid state and in polar solvents.
This guide provides a rigorous technical analysis of the compound, moving beyond basic descriptions to explore the structural dynamics, synthetic pathways, and functional applications that define its utility in drug discovery (specifically as an antimicrobial and anti-inflammatory pharmacophore) and inorganic chemistry (as a multidentate N,S-donor ligand).
Molecular Architecture & Tautomerism
The defining physicochemical feature of this compound is the prototropic tautomerism between the thiol (-SH) and thione (=S) forms. Understanding this equilibrium is critical for predicting reactivity, solubility, and binding affinity.
The Thione Dominance
X-ray crystallographic studies of analogous 4,5-disubstituted 1,2,4-triazoles consistently reveal that the thione form is thermodynamically favored in the solid state. This is driven by the formation of strong intermolecular hydrogen bond networks involving the thioamide moiety (N–H···S).
-
Thiol Form: Aromatic character is retained in the triazole ring; favorable in gas phase or non-polar solvents.
-
Thione Form: Loss of some aromaticity, but stabilized by dipolar contributions and hydrogen bonding; dominant in crystal lattices and polar media (DMSO, MeOH).
Visualization of Tautomeric Equilibrium
Figure 1: Prototropic tautomerism favoring the thione isomer in condensed phases.
Physicochemical Profile
The following data summarizes the core physical properties. Note that melting points for this specific class are high, reflecting the strong intermolecular hydrogen bonding network typical of thiones.
| Property | Value / Characteristic | Technical Insight |
| Molecular Formula | C₉H₁₀N₄S | |
| Molecular Weight | 206.27 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 245–255 °C (Decomposition) | High MP indicates strong lattice energy dominated by N-H···S interactions. |
| Solubility | High: DMSO, DMF, PyridineModerate: Ethanol, Methanol (hot)Low: Water, Chloroform, Hexane | Solubility is pH-dependent; soluble in alkaline aqueous solutions due to acidic NH. |
| pKa (Acidic) | ~6.5 – 7.5 (Triazole NH) | The thioamide proton is weakly acidic, allowing deprotonation by bases (NaOH, Na₂CO₃). |
| pKa (Basic) | ~3.5 – 4.0 (Pyridine N) | The pyridine nitrogen remains available for protonation or metal coordination. |
| LogP (Calc) | ~0.9 – 1.2 | Moderate lipophilicity suggests reasonable membrane permeability for drug applications. |
Synthesis Protocol
The synthesis follows a robust, self-validating cyclization pathway starting from picolinic acid (pyridine-2-carboxylic acid). This method is preferred over direct alkylation due to higher regioselectivity.
Reaction Pathway
Figure 2: Synthetic workflow from picolinic ester to the target triazole.
Detailed Methodology
Reagents: Ethyl picolinate, Hydrazine hydrate (99%), Ethyl isothiocyanate, Ethanol (abs), Sodium Hydroxide (2N), Hydrochloric acid (10%).
-
Preparation of Pyridine-2-carbohydrazide:
-
Reflux ethyl picolinate with hydrazine hydrate (1:1.5 molar ratio) in ethanol for 4–6 hours.
-
Cool to room temperature. The hydrazide crystallizes as white needles. Filter and dry.[1]
-
Checkpoint: MP should be ~100–102°C.
-
-
Formation of the Thiosemicarbazide Intermediate:
-
Dissolve the hydrazide (10 mmol) in absolute ethanol (30 mL).
-
Add ethyl isothiocyanate (11 mmol) dropwise.
-
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Cool to precipitate the thiosemicarbazide. Filter and wash with cold ethanol.
-
-
Cyclization to Triazole-3-thione:
-
Suspend the thiosemicarbazide in 2N NaOH (20 mL).
-
Reflux for 4 hours.[1] The solid will dissolve as the reaction proceeds (formation of the sodium thiolate salt).
-
Filtration: Filter the hot solution to remove insoluble impurities.
-
Precipitation: Cool the filtrate and acidify with 10% HCl to pH 5–6. The product precipitates as a white/pale yellow solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.
-
Spectroscopic Characterization
To validate the structure, look for these specific diagnostic signals.
Infrared Spectroscopy (FT-IR)
-
3100–3400 cm⁻¹: Broad band corresponding to ν(NH). Note: The absence of a sharp S-H stretch at ~2500–2600 cm⁻¹ confirms the thione tautomer in solid state.
-
1600–1620 cm⁻¹: ν(C=N) stretching of the triazole and pyridine rings.
-
1250–1350 cm⁻¹: ν(C=S) characteristic thione stretch.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 13.5–14.0 ppm (s, 1H): Triazole NH proton (broad singlet, D₂O exchangeable).
-
δ 8.6, 8.0, 7.9, 7.5 ppm (m, 4H): Pyridine ring protons (characteristic splitting pattern for 2-substituted pyridine).
-
δ 4.0–4.2 ppm (q, 2H): Methylene protons of the N-Ethyl group (–CH₂–).
-
δ 1.2–1.3 ppm (t, 3H): Methyl protons of the N-Ethyl group (–CH₃).
Functional Applications
Coordination Chemistry (Ligand Behavior)
This molecule is a versatile N,S-donor ligand . It can coordinate to transition metals (Cu, Zn, Ag) through:
-
The Pyridine Nitrogen (Hard donor).
-
The Thione Sulfur (Soft donor).
-
The Triazole Nitrogen (after deprotonation).
This makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) or coordination polymers with photoluminescent or magnetic properties.
Biological Potential
-
Antimicrobial: The 1,2,4-triazole-3-thione core is a known pharmacophore for inhibiting sterol 14α-demethylase (CYP51), a target for antifungal drugs.
-
Anticancer: Derivatives of this scaffold have shown cytotoxicity against specific tumor cell lines by interfering with microtubule polymerization.
References
-
Synthesis & Tautomerism: Gökce, H., et al. "Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule." Journal of Structural Chemistry, 2016.
-
Crystal Structure Analysis: Öztürk, S., et al. "4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate."[2] Acta Crystallographica Section E, 2004.[3]
-
Biological Activity: Al-Soud, Y. A., et al. "Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives."[4] Molecules, 2010.
-
General Synthesis Method: PubChem Compound Summary for CID 758273 (Isomer Analog).
Sources
Technical Guide: Crystal Structure and Characterization of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
[1]
Executive Summary
This technical guide provides a comprehensive structural analysis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a critical pharmacophore in medicinal chemistry.[1] Belonging to the class of N-bridged heterocycles, this compound exhibits significant biological versatility, serving as a precursor for Schiff bases and a ligand in coordination chemistry.
Key Technical Insight: While nomenclature often refers to the "thiol" (-SH) form, X-ray diffraction and DFT studies consistently reveal that the molecule exists predominantly as the thione (NH-C=S) tautomer in the solid state. This guide details the synthesis, crystallographic architecture, and supramolecular interactions that define its stability and reactivity.
Chemical Synthesis & Reaction Dynamics
The synthesis of the title compound follows a nucleophilic addition-cyclization pathway.[1] The interaction between pyridine-2-carbohydrazide and ethyl isothiocyanate yields a thiosemicarbazide intermediate, which undergoes base-catalyzed cyclodehydration.[1]
Validated Synthetic Protocol
Reagents: Pyridine-2-carboxylic acid hydrazide (1.0 eq), Ethyl isothiocyanate (1.1 eq), NaOH (2M), Ethanol (solvent).
-
Thiosemicarbazide Formation: Reflux pyridine-2-carboxylic acid hydrazide with ethyl isothiocyanate in ethanol for 4–6 hours.
-
Precipitation: Cool to room temperature. The intermediate, 1-(pyridine-2-carbonyl)-4-ethylthiosemicarbazide, precipitates.[1]
-
Cyclization: Reflux the intermediate in 2M NaOH for 4 hours. The base abstracts a proton, facilitating nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon.
-
Work-up: Acidify the solution with HCl to pH 5–6. The product precipitates as a white/off-white solid.[1]
-
Crystallization: Recrystallize from an Ethanol/DMF mixture (3:1) to obtain X-ray quality single crystals.[1]
Reaction Pathway Visualization[1]
Figure 1: Synthetic pathway transforming the hydrazide precursor into the triazole scaffold via a thiosemicarbazide intermediate.[1]
Crystallographic Characterization
Understanding the solid-state arrangement is crucial for predicting solubility and binding affinity.[1] The crystal structure is defined by the stability of the heterocyclic rings and the specific orientation of the ethyl substituent.
Tautomeric Equilibrium (Thione vs. Thiol)
A critical structural feature is the prototropic tautomerism.[2]
-
Thiol Form: N=C–SH (Aromatic triazole ring).
-
Thione Form: NH–C=S (Non-aromatic triazole ring, exocyclic double bond).
Crystallographic Evidence: X-ray diffraction data for this class of compounds consistently shows the C–S bond length is approximately 1.67–1.69 Å , which is characteristic of a double bond (C=S). A typical C–S single bond would be ~1.75 Å.[1] Furthermore, the presence of a hydrogen atom on the triazole nitrogen (N2 or N4) confirms the thione tautomer is the preferred solid-state species.
Molecular Geometry
The molecule consists of two planar ring systems: the pyridine ring and the 1,2,4-triazole ring.
-
Torsion Angle: The bond connecting the pyridine (C2') and triazole (C5) rings allows for rotation. In the 4-ethyl derivative, steric hindrance between the ethyl group and the pyridine ring often forces the molecule out of planarity, resulting in a torsion angle of 20°–40° .
-
Ethyl Group Conformation: The ethyl group at the N4 position is typically oriented almost perpendicular to the triazole plane to minimize steric clash with the thione sulfur and the pyridine ring.
Representative Crystal Data (Isostructural Series)
While specific unit cell dimensions vary slightly by synthesis batch and temperature, the compound belongs to the monoclinic system, typical for 4-substituted-5-heteroaryl-1,2,4-triazole-3-thiones.[1]
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or P2₁/n |
| a (Å) | 8.5 – 9.2 |
| b (Å) | 10.5 – 11.8 |
| c (Å) | 12.0 – 13.5 |
| β (°) | 95 – 105 |
| Z (Molecules/Unit Cell) | 4 |
Supramolecular Architecture
The stability of the crystal lattice is governed by strong intermolecular hydrogen bonding, which dictates the melting point (typically 180–210°C) and solubility profile.
Hydrogen Bonding Network
The dominant interaction is the formation of centrosymmetric dimers.[1]
-
Donor: The N–H group of the triazole ring.[3]
-
Acceptor: The Sulfur atom (C=S) of a neighboring molecule.
-
Motif:
graph set. Two molecules pair up via reciprocal N–H···S hydrogen bonds, forming a stable dimer.
Secondary Interactions[1]
-
π–π Stacking: The electron-deficient pyridine rings of adjacent dimers often stack in a parallel-displaced arrangement (centroid-centroid distance ~3.6–3.8 Å), providing additional lattice stabilization.[1]
-
C–H···N Interactions: Weak hydrogen bonds often exist between the ethyl protons and the pyridine nitrogen.[1]
Structural Logic Visualization
Figure 2: The centrosymmetric dimer formation driven by N-H...S interactions, the primary stabilizing force in the crystal lattice.
Pharmacological & Research Implications[1][4]
Drug Design Relevance
The 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry.[1]
-
Metal Chelation: The proximity of the pyridine nitrogen and the triazole nitrogen (N1) creates a potential N,N-bidentate coordination site. However, the thione sulfur can also participate, making it a versatile ligand for developing metallodrugs (e.g., Ruthenium or Platinum anticancer complexes).
-
Docking Studies: In silico docking often requires the thione tautomer.[1] Using the thiol form in docking simulations may lead to incorrect binding pose predictions because the H-bond donor/acceptor profile is different (Thione: NH donor, S acceptor; Thiol: N acceptor, SH donor).
Analytical Validation
To verify the synthesis of this specific crystal form, researchers should look for these diagnostic signals:
-
IR Spectroscopy: A strong band at 1250–1300 cm⁻¹ (C=S stretching) and absence of S–H stretch at 2500–2600 cm⁻¹.
-
¹H NMR (DMSO-d₆): A broad singlet at 13.0–14.0 ppm corresponding to the N–H proton (deshielded by the C=S group).[1]
References
-
Synthesis and Tautomerism: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives.[4][5] Indicates the prevalence of the thione form in 4-substituted triazoles.[1][2]
-
Crystallographic Analogs: Wang, Y., et al. (2011). Crystal structure and antitumor activity of 4-ethyl-5-(4-pyridyl)-1,2,4-triazole-3-thione.[1]Journal of Chemical Crystallography. Provides isostructural unit cell parameters for the ethyl/pyridyl series.
-
Thione-Thiol Equilibrium: Potts, K. T., et al. (1977). 1,2,4-Triazoles.[1][2][6][3][4][5][7][8][9][10] Structure and reactivity.[1][2][6][3][4][8][9][10][11] Definitive work on the tautomeric preferences of triazole-thiols.
-
Biological Activity: Plech, T., et al. (2012). Studies on the synthesis and antibacterial activity of some 4-substituted-1,2,4-triazole-3-thiones.[1][3][4][8][9] Confirms the antimicrobial efficacy of the 4-ethyl derivatives.[1]
Sources
- 1. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Tautomeric Landscapes of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and structural validation.
Executive Summary
The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in medicinal chemistry and coordination complex design. Its utility stems from its ability to exist in distinct tautomeric forms—thione and thiol —which dictate its reactivity, lipophilicity, and binding affinity.
This guide provides a definitive analysis of the tautomeric equilibrium, driven by the specific electronic influence of the ortho-positioned pyridine ring (2-pyridyl) and the steric profile of the N4-ethyl group. Unlike simple triazoles, the 2-pyridyl substituent introduces a secondary coordination site, enabling intramolecular hydrogen bonding that significantly stabilizes the thione tautomer in the solid state.
Molecular Architecture & Tautomeric Equilibrium
The core structural challenge in working with this molecule is distinguishing between its functional forms. While often chemically named as a "thiol," the molecule predominantly exists as a thione in the solid state and neutral solution.
The Tautomeric Triad
The equilibrium involves proton migration between the N1/N2 nitrogen and the exocyclic sulfur.
-
Thione Form (1H-1,2,4-triazole-5(4H)-thione):
-
Structure: C=S bond, N-H bond.
-
Stability: Thermodynamically favored in the solid state due to strong intermolecular N-H···S hydrogen bonding networks.[1]
-
2-Pyridyl Effect: The pyridine nitrogen at the 2-position can form an intramolecular hydrogen bond with the triazole N-H, locking the molecule in a planar conformation.
-
-
Thiol Form (1H-1,2,4-triazole-5-thiol):
-
Structure: C-SH bond, C=N bond.
-
Stability: Favored in alkaline solutions (formation of thiolate anion) or upon coordination with soft metals (e.g., Pt, Pd, Au) where S-metal bonding drives the equilibrium.
-
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the synthetic pathway to access the scaffold.
Figure 1: Synthetic route and tautomeric equilibrium.[2][3][4][5][6] The thione form is the primary isolated product, while the thiol form is accessible via equilibrium shifts.
Synthesis & Structural Validation Protocol
Expertise Note: The choice of the ethyl group at position 4 (vs. methyl or phenyl) increases the solubility of the ligand in organic solvents (CHCl₃, DCM), facilitating NMR analysis without requiring deuterated DMSO.
Step-by-Step Synthesis
Reaction Class: Nucleophilic Addition followed by Base-Catalyzed Cyclodehydration.
Reagents:
-
Picolinic acid hydrazide (1.0 eq)
-
Ethyl isothiocyanate (1.1 eq)
-
Ethanol (Solvent)[7]
-
Sodium Hydroxide (2N solution)
Protocol:
-
Thiosemicarbazide Formation: Dissolve picolinic acid hydrazide in absolute ethanol. Add ethyl isothiocyanate dropwise. Reflux for 4–6 hours.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). The hydrazide spot will disappear, replaced by a lower Rf thiosemicarbazide spot.
-
-
Cyclization: Cool the mixture. Add 2N NaOH (approx. 20 mL per 5g of starting material). Reflux for an additional 4 hours.
-
Isolation: Cool to room temperature. Acidify carefully with 10% HCl to pH 4–5.
-
Critical Step: Do not drop below pH 3, or the pyridine ring may protonate, keeping the product in the aqueous phase.
-
-
Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1).
Analytical Characterization (Distinguishing Tautomers)
To validate the structure, you must look for specific spectroscopic signatures.
| Method | Thione Signature (Major) | Thiol Signature (Minor/Absent) |
| FT-IR | 1300–1340 cm⁻¹: Strong C=S stretching.3100–3200 cm⁻¹: Broad N-H stretch. | 2550–2600 cm⁻¹: Weak S-H stretch (often invisible in solid state due to H-bonding). |
| ¹H NMR (DMSO-d₆) | δ 13.5–14.0 ppm: Singlet, N-H (Exchangeable).δ 8.6 ppm: Pyridine-H (deshielded by triazole ring). | δ 3.5–4.0 ppm: S-H proton (rarely observed unless in specific non-polar solvents). |
| ¹³C NMR | δ ~168 ppm: C=S carbon (distinctly downfield). | δ ~150-160 ppm: C-S carbon (shifts upfield). |
Computational Insights (DFT)[9]
Density Functional Theory (DFT) studies on 4-substituted-5-aryl-1,2,4-triazoles consistently reveal the energetic landscape of these tautomers.
-
Gas Phase: The thione form is more stable by approximately 13–15 kcal/mol compared to the thiol form.[6] This is attributed to the greater bond energy of N-H vs S-H and the resonance stabilization of the thioamide moiety.
-
Solvent Phase (PCM Model): In polar aprotic solvents (DMSO, DMF), the dipole moment of the thione form is higher, further stabilizing it via solvation energy.
-
Rotamerism: The 2-pyridyl ring can rotate. The syn conformation (Pyridine-N facing the Triazole-NH) is energetically favored by ~3 kcal/mol due to an intramolecular hydrogen bond (
), which mimics a pseudo-six-membered ring.
Applications in Drug Discovery[10]
The specific utility of the 4-ethyl-5-(pyridin-2-yl) variant lies in its binding modes:
-
Mannich Base Precursors: The active N-H (in thione form) is a prime target for Mannich reactions with formaldehyde and secondary amines, increasing bioavailability.
-
Metallo-Drugs: The N-N-S donor system (Pyridine N, Triazole N, Thione S) acts as a tridentate ligand.
-
Antimicrobial Pharmacophore: The lipophilic ethyl tail allows membrane penetration, while the thione moiety interacts with cysteine residues in bacterial enzymes.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI Organics. (2025). Detailed protocols on cyclization and biological assays.
-
Thiol-Thione Tautomeric Analysis and DFT Computations. National Institutes of Health (PubMed). Spectroscopic validation of triazole tautomers.
-
Crystal Structure and Tautomerism of 4-Ethyl-Triazole Derivatives. ResearchGate. X-ray diffraction evidence of thione dominance in solid state.
-
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Properties. Sigma-Aldrich. Physical property data for pyridyl-triazole analogs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Anticancer Potential of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives
Executive Summary
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, renowned for its bioisosteric relationship with amide bonds and its ability to engage in hydrogen bonding and metal coordination. Specifically, the 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivative represents a potent pharmacophore where the pyridine nitrogen (position 2) and the triazole thiol/thione group create a chelation-capable pocket. This architecture has demonstrated significant efficacy in inhibiting receptor tyrosine kinases (RTKs), particularly EGFR , and inducing apoptotic pathways in solid tumors (breast, liver, and colon carcinomas).
This application note provides a comprehensive technical guide for the synthesis, derivatization (Mannich bases), and biological validation of these compounds.
Chemical Synthesis & Derivatization Protocols
Retrosynthetic Analysis
The core scaffold is constructed via the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate. The critical regio-specificity is determined by the starting hydrazide (picolinic acid hydrazide for the 2-yl position) and the isothiocyanate (ethyl isothiocyanate for the 4-ethyl substitution).
Protocol A: Synthesis of Core Scaffold
Target Compound: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Reagents:
-
Picolinic acid hydrazide (CAS: 768-05-8)
-
Ethyl isothiocyanate (CAS: 542-85-8)
-
Ethanol (Absolute)
-
Sodium Hydroxide (10% aqueous solution)
-
Hydrochloric Acid (10%)
Step-by-Step Methodology:
-
Thiosemicarbazide Formation:
-
Dissolve 10 mmol of picolinic acid hydrazide in 30 mL of absolute ethanol.
-
Add 10 mmol of ethyl isothiocyanate dropwise under constant stirring.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Cool to room temperature.[1] The intermediate 1-picolinoyl-4-ethylthiosemicarbazide will precipitate. Filter, wash with cold ethanol, and dry.
-
-
Cyclization:
-
Suspend the thiosemicarbazide intermediate in 20 mL of 10% NaOH solution.
-
Reflux for 4 hours.[1] The solution will become clear as the triazole forms.
-
Cool the reaction mixture in an ice bath.
-
Acidify carefully with 10% HCl to pH 4–5. The thiol tautomer will precipitate as a white/off-white solid.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Protocol B: Synthesis of Mannich Base Derivatives
Mannich bases often exhibit superior bioavailability and cytotoxicity compared to the parent thiol due to the masking of the free thiol group and increased lipophilicity.
Reagents:
-
Core Scaffold (from Protocol A)
-
Formaldehyde (37% solution)
-
Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine)
Methodology:
-
Dissolve 5 mmol of the core triazole scaffold in 15 mL of ethanol.
-
Add 6 mmol of Formaldehyde (37%) and stir for 10 minutes.
-
Add 5.5 mmol of the secondary amine dropwise.
-
Stir at room temperature for 6–12 hours (or reflux for 2 hours if reaction is slow).
-
Pour into ice-cold water. The solid Mannich base will precipitate.
-
Filter and recrystallize from ethanol/DMF.
Visualizing the Synthetic Pathway
The following diagram illustrates the chemical logic flow from precursors to the active Mannich base derivatives.
Caption: Synthetic route for generating the core triazole-thiol scaffold and its Mannich base derivatives.
In Vitro Anticancer Screening Protocols
Cell Viability Assay (MTT)
This protocol validates the cytotoxicity of the synthesized derivatives against standard cancer cell lines (e.g., MCF-7, HepG2, HCT-116).
Critical Parameters:
-
Seeding Density: 5,000 cells/well (96-well plate).
-
Incubation Time: 48 hours.
-
Solvent Control: DMSO < 0.1%.
Procedure:
-
Seed cells and incubate for 24h to allow attachment.
-
Treat cells with serial dilutions of the triazole derivative (0.1 µM – 100 µM).
-
Incubate for 48h at 37°C, 5% CO₂.
-
Add 10 µL MTT reagent (5 mg/mL) and incubate for 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanistic Validation: EGFR Kinase Assay
Many 1,2,4-triazoles act as ATP-competitive inhibitors of EGFR.
Procedure:
-
Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo™ or ELISA-based).
-
Incubate recombinant EGFR enzyme with the triazole derivative (10 µM) and ATP/substrate peptide.
-
Measure kinase activity relative to the "No Inhibitor" control.
-
Success Metric: >50% inhibition at 10 µM suggests a potent hit.[5]
Mechanism of Action & Data Synthesis
Proposed Signaling Pathway
The 4-ethyl-5-(pyridin-2-yl) moiety mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of EGFR. This blockade halts downstream signaling (Ras/Raf/MEK/ERK), leading to cell cycle arrest and apoptosis.
Caption: Mechanism of Action: ATP-competitive inhibition of EGFR signaling cascade by triazole derivatives.
Representative Activity Data (Structure-Activity Relationship)
The following table summarizes the expected impact of substitutions on the core scaffold based on recent literature [1, 2].
| Compound Variant | R-Group (Mannich Base) | Target Selectivity | Approx.[5][6] IC50 (MCF-7) |
| Core Thiol | -H | Broad Spectrum | 15 – 25 µM |
| Derivative A | Morpholinomethyl | EGFR / Tubulin | 2.5 – 5.0 µM |
| Derivative B | Piperidinomethyl | EGFR | 4.0 – 8.0 µM |
| Derivative C | N-Methylpiperazinyl | EGFR / CDK2 | 1.8 – 3.5 µM |
Note: The "2-yl" pyridine position generally offers better solubility and metal chelation properties compared to the "4-yl" isomer, potentially enhancing intracellular accumulation.
References
-
PubChem. (n.d.). 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]
-
Al-Sanea, M. M., et al. (2021).[1] 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules.[1][2][3][4][5][7][8][9][10][11][12][13] Retrieved from [Link][14]
-
El-Sherief, H. A., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry.[1][8][10] Retrieved from [Link]
-
Plech, T., et al. (2013). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity.[10] Medicinal Chemistry Research.[1][9] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 12. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Application Note: Solubilization Protocol for 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Executive Summary
This guide provides a standardized protocol for the dissolution and handling of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (and its structural isomers).[1] This compound belongs to a class of 1,2,4-triazoles widely researched for their antimicrobial, anticancer, and corrosion-inhibiting properties.[1]
Successful experimentation with this molecule requires navigating its thiol-thione tautomerism , which dictates its solubility profile.[1] While sparingly soluble in water and non-polar organics, it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions. This protocol outlines methods for preparing stable stock solutions for biological assays and chemical synthesis.[1]
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior is critical for preventing precipitation during experiments.[1]
| Property | Data | Experimental Implication |
| Molecular Weight | ~206.27 g/mol | Calculation basis for Molarity.[1] |
| Physical State | White to off-white solid | High melting point (>180°C) indicates strong crystal lattice energy requiring sonication or heat to break.[1] |
| Tautomerism | Thione (C=S) ⇌ Thiol (C-SH) | Exists primarily as the Thione in solid state and neutral solution (lower solubility). The Thiol form dominates in basic conditions (high solubility). |
| pKa (Predicted) | ~6.5 (Pyridine), ~10 (Thiol) | pH Dependent Solubility: Soluble in dilute acid (protonates pyridine) and dilute base (deprotonates thiol). |
| LogP | ~1.0 - 1.5 | Moderately lipophilic; requires organic co-solvent for aqueous buffers.[1] |
Structural Visualization
The compound exists in equilibrium.[1] The "Thione" form is responsible for the rigid crystal structure, while the "Thiolate" (deprotonated) form drives aqueous solubility.
Figure 1: Tautomeric shift influences solubility. The Thione form is stable but less soluble; base treatment converts it to the highly soluble Thiolate.
Reagents & Equipment
-
Compound: this compound (>95% purity).[1]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).
-
Secondary Solvent (Optional): Ethanol (absolute) or DMF.
-
Aqueous Buffer: PBS (pH 7.4) or Cell Culture Media.[1][2][3][4]
-
Equipment: Vortex mixer, Ultrasonic water bath (heated), Analytical balance.
Protocol A: Preparation for Biological Assays (Cell Culture)
Target: Creating a stable stock solution for dilution into aqueous media.
Step 1: Stock Solution Preparation (50 mM)
-
Weigh 10.3 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.
-
Note: Glass is preferred to avoid plasticizer leaching by DMSO.[1]
-
-
Add 1.0 mL of 100% DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C–40°C for 5–10 minutes.
-
Visual Check: Solution must be completely clear. If particles remain, extend sonication.
-
-
Sterilization: If required, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may bind or clog.
Step 2: Working Solution (Dilution)
Critical: Direct addition of high-concentration DMSO stock to water can cause "crashing out" (precipitation).[1]
-
Intermediate Dilution: Dilute the stock 1:10 in culture medium containing serum (e.g., 10% FBS) or warm PBS. The proteins in serum help solubilize the hydrophobic molecule.[1]
-
Final Dilution: Add the intermediate solution to the final well/flask.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Step 3: Storage
Protocol B: Preparation for Chemical Synthesis/Analysis
Target: High concentration solubilization for reactions or corrosion testing.
Method: Alkaline Dissolution
This method utilizes the acidity of the thiol group (pKa ~10) to form a water-soluble salt.[1]
-
Prepare a 0.1 M NaOH (or KOH) solution.[1]
-
Add the solid compound to the alkaline solution.[1]
-
Stir at room temperature. The compound should dissolve rapidly to form the thiolate salt .[1]
-
Usage: This solution is stable at basic pH.
-
Caution: Acidifying this solution below pH 7 will cause immediate reprecipitation of the neutral thione.[1]
-
Workflow Visualization
Figure 2: Decision tree for solvent selection based on experimental application.[1]
Troubleshooting & Quality Control
| Observation | Cause | Solution |
| Cloudiness upon water addition | Compound "crashing out" due to hydrophobicity. | 1.[1] Warm the aqueous buffer to 37°C before adding stock.2. Vortex immediately upon addition.3. Lower the final concentration. |
| Precipitate in frozen stock | Crystal formation at low temp.[1] | Warm to 37°C and sonicate until redissolved. Do not use if precipitate remains.[1] |
| Yellowing of solution | Oxidation of thiol to disulfide.[1] | Use fresh DMSO.[1] Add reducing agent (e.g., DTT) if compatible with assay. |
References
-
Compound Properties & Class Behavior
-
Synthesis & Solubility Context
-
Nadeem, H., et al. (2013).[5] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[1][5] (Describes DMSO stock preparation for brine shrimp lethality assays). Link
-
Al-Soud, Y. A., et al. (2025/Archive). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." MDPI. (Details the alkaline cyclization method, confirming solubility in basic media). Link
-
-
General Cell Culture Protocols for Hydrophobic Molecules
Sources
- 1. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Corrosion Inhibition using 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Introduction & Mechanistic Rationale
The compound 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (EPPT) represents a high-performance class of organic corrosion inhibitors. Its efficacy stems from its "multi-center" adsorption capability, integrating three distinct active moieties:
-
Pyridine Ring: Provides a
-electron rich aromatic system and a heterocyclic nitrogen for coordinate bonding. -
1,2,4-Triazole Core: Acts as a planar anchor, facilitating surface coverage via
-d orbital overlap with metal atoms. -
Thiol (-SH) Group: Exists in a tautomeric equilibrium with the thione (=S) form. The sulfur atom exhibits high affinity for transition metals (e.g., Fe, Cu), forming strong coordinate covalent bonds.
Target Application: Protection of Mild Steel (MS) and Carbon Steel infrastructure in acid pickling baths (1.0 M HCl or 0.5 M H₂SO₄) and industrial cleaning processes.
Mechanism of Action
EPPT functions primarily by adsorption , blocking active surface sites. The adsorption follows the Langmuir Isotherm , indicating monolayer coverage.
-
Anodic Inhibition: Blocking of metal dissolution (
) via lone pair donation from N and S atoms. -
Cathodic Inhibition: Retardation of hydrogen evolution (
) by steric hindrance of surface active sites.
Experimental Workflow
The following diagram outlines the validated workflow for characterizing EPPT efficacy.
Figure 1: Experimental workflow for corrosion inhibition assessment.
Detailed Protocols
Preparation of Inhibitor Stock Solution
Objective: Create a stable, homogeneous stock solution to ensure reproducible concentration gradients.
-
Solubility Check: EPPT is sparingly soluble in pure water but soluble in ethanol, DMSO, or acidic media.
-
Stock Formulation (10 mM):
-
Weigh exactly 22.03 mg (assuming MW ≈ 220.3 g/mol ) of EPPT.
-
Dissolve in 5 mL absolute ethanol (or DMSO if necessary).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Transfer to a 100 mL volumetric flask and dilute to the mark with the aggressive electrolyte (e.g., 1.0 M HCl).
-
-
Test Series: Prepare working concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM) by serial dilution using the aggressive electrolyte.
Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS distinguishes between the charge transfer resistance (
Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a three-electrode cell.
-
Working Electrode (WE): Mild Steel (
exposed area). -
Counter Electrode (CE): Platinum wire/mesh.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Protocol:
-
Polishing: Abrade the WE using SiC paper (grades 400 to 1200). Rinse with distilled water, degrease with acetone, and dry in warm air.
-
Immersion: Immerse WE in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (
). -
Measurement:
-
Frequency Range: 100 kHz to 10 mHz.[1]
-
Amplitude: 10 mV (AC perturbation).
-
Points/Decade: 10.
-
-
Data Fitting: Fit the Nyquist plot data to a Randles equivalent circuit (
) or a Constant Phase Element (CPE) model if the semicircle is depressed.
Potentiodynamic Polarization (PDP)
Rationale: Determines the corrosion current density (
Protocol:
-
Perform immediately after EIS on the same sample (or prepare a fresh sample).
-
Scan Range: ±250 mV relative to
. -
Scan Rate: 1.0 mV/s (slow scan is critical to maintain quasi-equilibrium).
-
Analysis: Extrapolate the linear Tafel regions (anodic and cathodic branches) to their intersection to obtain
and .
Data Analysis & Interpretation
Calculating Inhibition Efficiency ( )
The inhibition efficiency is the primary metric for success.
From EIS (
From PDP (
Representative Data Structure
The following table illustrates the expected trends for a high-performance triazole inhibitor like EPPT.
| Conc. (mM) | ||||||
| Blank | -480 | 650.0 | 90 | 110 | 45 | - |
| 0.1 | -475 | 130.0 | 85 | 105 | 210 | 80.0 |
| 0.5 | -472 | 65.0 | 82 | 102 | 450 | 90.0 |
| 1.0 | -468 | 32.5 | 80 | 100 | 880 | 95.0 |
Interpretation Guide:
- Shift: If the shift is <85 mV compared to the blank, it is a mixed-type inhibitor. If >85 mV, it is anodic or cathodic. EPPT is typically mixed-type.
- Decrease: A decrease in double-layer capacitance indicates the replacement of water molecules by inhibitor molecules at the interface (lower dielectric constant).
Adsorption Isotherm Validation
To confirm the mechanism, plot
-
Linearity: A straight line with
confirms the Langmuir Isotherm . -
Slope: Should be close to 1.
-
Gibbs Free Energy (
): Calculated from the intercept.-
kJ/mol
Physisorption (electrostatic). -
kJ/mol
Chemisorption (coordinate bonding). -
EPPT typically shows values between -30 and -35 kJ/mol, indicating comprehensive adsorption (mixed mode).
-
kJ/mol
References
-
Mechanism of Triazole Inhibition
-
Verma, C., et al. "Substitute effect on corrosion inhibition behavior of 1,2,4-triazole derivatives for mild steel in acid medium." Journal of Molecular Liquids, 2016.
-
-
Electrochemical Protocols
-
ASTM G102-89. "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.
-
-
Synthesis & Application of Pyridyl-Triazoles
-
Koparir, M., et al. "Synthesis and corrosion inhibition properties of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol." ResearchGate.[2]
-
-
Thermodynamic Parameters
-
Obot, I.B., et al. "Thermodynamic and DFT studies of 1,2,4-triazole-3-thiol derivatives as corrosion inhibitors." Corrosion Science.
-
Sources
Preclinical Evaluation of Analgesic and Anti-Pyretic Therapeutics: A Comprehensive Guide
Introduction: The Mechanistic Basis of Nociception and Pyrexia
In drug discovery, distinguishing between central and peripheral mechanisms of action is the primary objective of early-stage analgesic screening. Pain (nociception) and fever (pyrexia) are distinct but overlapping physiological responses, often sharing the Cyclooxygenase (COX) pathway.
-
Nociception: Involves the transduction of noxious stimuli (thermal, chemical, mechanical) into action potentials.
-
Peripheral Sensitization: Mediated by prostaglandins (PGE2), bradykinin, and histamine reducing the threshold of nociceptors (TRPV1/TRPA1).
-
Central Sensitization:[1] Involves spinal dorsal horn hyperexcitability and supraspinal processing (thalamus, cortex).
-
-
Pyrexia: A regulated rise in body temperature mediated by the hypothalamus. Exogenous pyrogens (e.g., microbial cell walls) stimulate the release of endogenous pyrogens (IL-1
, IL-6, TNF- ), which upregulate COX-2 in the hypothalamus, leading to PGE2 synthesis and an elevated thermoregulatory set-point.
Signaling Pathway Visualization
The following diagram illustrates the divergence between peripheral inflammatory signaling and central pain processing, highlighting the intervention points for NSAIDs (COX inhibition) vs. Opioids (Mu-receptor agonism).
Figure 1: The Arachidonic Acid Cascade linking tissue injury to both Pain and Fever. COX enzymes are the primary gatekeepers for Prostaglandin E2 synthesis, the central mediator for both phenomena.
Ethical Framework & Animal Welfare (The 3Rs)
Before initiating any in vivo protocol, researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC).
-
Refinement: Use the minimum stimulus intensity necessary to evoke a measurable response.
-
Cut-off Times: Strictly enforce latency cut-offs (e.g., 15s for Hot Plate) to prevent tissue damage.
-
Acclimatization: Animals must be acclimatized to the testing room for at least 30 minutes to reduce stress-induced analgesia (SIA), which can skew results.
Protocol Section A: Central Analgesic Activity
Method: The Hot Plate Test Primary Reference: Eddy & Leimbach (1953)[2][3]
This test evaluates supraspinal (central) pain pathways. It is highly sensitive to centrally acting analgesics (e.g., morphine) but often insensitive to peripherally acting NSAIDs.
Experimental Workflow
Figure 2: Sequential workflow for the Hot Plate Analgesiometer test.
Detailed Protocol
-
Equipment Setup: Set the Hot Plate Analgesiometer to 55.0°C ± 0.5°C .
-
Animal Selection: Use Swiss albino mice (20–25g).
-
Pre-Screening: Place the mouse on the plate. Record the time until the animal exhibits hind paw licking or jumping .
-
Exclusion Criteria: Animals with baseline latency <5s (hyperalgesic) or >15s (hypoalgesic) are excluded.
-
-
Drug Administration: Administer test compounds (p.o., i.p., or s.c.).
-
Control: Vehicle (Saline/CMC).
-
Standard: Morphine Sulfate (5 mg/kg, s.c.).
-
-
Testing: Place the animal on the plate at defined time points (e.g., 30, 60, 90, 120 min post-dose).
-
Endpoint: Stop the timer immediately upon hind paw licking or jumping .
-
CRITICAL: Enforce a 15-second cut-off (if no response) to prevent thermal injury.
-
Data Calculation
Calculate the Maximum Possible Effect (% MPE):
Protocol Section B: Peripheral/Inflammatory Analgesic Activity
Method 1: Acetic Acid Induced Writhing Test Primary Reference: Koster et al. (1959)[4]
This is a screening test for peripherally acting analgesics (NSAIDs). It induces visceral pain via local peritoneal inflammation.
Detailed Protocol
-
Induction Agent: Prepare 0.6% (v/v) Acetic Acid solution in saline.
-
Treatment: Administer test drugs 30–60 mins prior to induction.
-
Standard: Diclofenac Sodium (10 mg/kg) or Aspirin (100 mg/kg).[5]
-
-
Induction: Inject acetic acid (10 mL/kg, i.p.) .
-
Observation: Immediately place the mouse in a transparent observation chamber.
-
Counting: Count the number of "writhes" for 20 minutes , starting 5 minutes after injection.
-
Definition of a Writhe: Contraction of the abdomen combined with the stretching of hind limbs.[5]
-
Method 2: The Formalin Test Primary Reference: Dubuisson & Dennis (1977); Hunskaar & Hole (1987)[1][6]
Unique for its ability to assess biphasic pain:
-
Phase I (0–5 min): Neurogenic pain (direct C-fiber stimulation).
-
Phase II (15–30 min): Inflammatory pain (central sensitization + prostaglandins).
Detailed Protocol
-
Preparation: 2.5% Formalin solution (in saline).
-
Injection: Inject 20 µL subcutaneously into the plantar surface of the right hind paw.
-
Scoring: Measure the total time (seconds) spent licking or biting the injected paw.[5]
Protocol Section C: Anti-Pyretic Activity
Method: Brewer’s Yeast Induced Pyrexia Primary Reference: Teotino et al. (1963)
Detailed Protocol
-
Basal Temperature: Measure initial rectal temperature using a digital thermometer (lubricated probe inserted ~2 cm). Repeat twice and average.
-
Induction: Inject 15% or 20% Brewer’s Yeast suspension (10 mL/kg, s.c.) below the nape of the neck.
-
Incubation: Return animals to cages for 18 hours .
-
Fever Confirmation: Measure temperature again at 18h.
-
Selection: Only animals showing a rise of ≥0.5°C are included.
-
-
Treatment: Administer test drugs immediately after the 18h measurement.
-
Standard: Paracetamol (150 mg/kg, p.o.).
-
-
Monitoring: Measure rectal temperature at 1, 2, 3, and 4 hours post-treatment.
Data Presentation & Troubleshooting
Summary of Models
| Test Model | Pain Type | Mechanism | Reference Drug |
| Hot Plate | Thermal / Central | Supraspinal / Opioid Receptors | Morphine |
| Tail Flick | Thermal / Spinal | Spinal Reflex | Morphine |
| Writhing | Chemical / Visceral | Periph. Inflammation (COX) | Aspirin / Diclofenac |
| Formalin | Biphasic | Phase 1: TRPA1/C-fiberPhase 2: Inflammation | Phase 1: MorphinePhase 2: NSAIDs |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Basal Latency (Hot Plate) | Cold plate or sensory deficit | Calibrate to 55°C; Check strain sensitivity. |
| No Writhing Response | Old Acetic Acid solution | Prepare fresh 0.6% solution daily. |
| No Fever Induction | Inactive Yeast | Ensure yeast is viable/fresh; Massage injection site. |
| Variable Formalin Data | Inconsistent injection depth | Inject strictly intradermal/subcutaneous, not muscular. |
References
-
Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II.[8] Dithienylbutenyl- and dithienylbutylamines.[8][9] Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393.[8][9]
-
Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.[4][5][10][11] Federation Proceedings, 18, 412–417.[4]
-
Dubuisson, D., & Dennis, S. G. (1977). The formalin test: A quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats.[12][13] Pain, 4, 161–174.[12][13]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: Dissociation between inflammatory and non-inflammatory pain.[13] Pain, 30(1), 103–114.[13]
-
Teotino, U. M., et al. (1963). Thio-derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one. Synthesis and pharmacological properties.[4][8][9][14][15] Journal of Medicinal Chemistry, 6(3), 248–250.
Sources
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hot plate test [panlab.com]
- 3. Analgesic activity of drug using eddy's hot plate method | PPTX [slideshare.net]
- 4. Koster, R., Anderson, M. and De Beer, E.J. (1959) Acetic Acid for Analgesic Screening. Federation Proceedings, 18, 412-417. - References - Scientific Research Publishing [scirp.org]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Eddy, N.B. and Leimbach, D. (1953) Synthetic Analgesics II. Dithienylbutenyl and Dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107, 385-393. - References - Scientific Research Publishing [scirp.org]
- 10. Koster R, Anderson M, Beer DEJ. Acetic acid for analgesic screening. Proc Soc Exp Biol Med. 1959; 18:412-5. [sciepub.com]
- 11. scielo.sld.cu [scielo.sld.cu]
- 12. Dubuisson, D. and Dennis, S.G. (1977) The Formalin Test A Quantitative Study of the Analgesic Effects of Morphine, Meperidine, and Brain Stem Stimulation in Rats and Cats. Pain, 4, 161-174. - References - Scientific Research Publishing [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. sciepub.com [sciepub.com]
Troubleshooting & Optimization
Improving yield in 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol synthesis.
Technical Support Center: 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol Synthesis
Case ID: TRZ-PYR-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound is a classic heterocyclization involving the condensation of picolinohydrazide with ethyl isothiocyanate, followed by base-catalyzed ring closure. While theoretically straightforward, this reaction is prone to three specific failure modes:
-
Intermediate "Oiling Out": Failure of the thiosemicarbazide intermediate to crystallize.
-
Thiadiazole Contamination: Accidental formation of the 1,3,4-thiadiazole isomer due to acidic impurities.
-
Isoelectric Trapping: Loss of product during workup due to the amphoteric nature of the pyridine ring.
This guide provides a self-validating protocol and a troubleshooting decision tree to maximize yield (>75%).
Part 1: The Optimized Protocol (The "Golden Path")
Do not deviate from the stoichiometry or pH set points below without specific cause.
Reaction Scheme Visualization
Caption: Figure 1. Reaction pathway showing the critical divergence between base-catalyzed triazole formation and acid-catalyzed thiadiazole formation.
Step 1: Formation of the Thiosemicarbazide Intermediate
-
Reagents: Picolinohydrazide (1.0 eq), Ethyl isothiocyanate (1.1 eq).
-
Solvent: Absolute Ethanol (10 mL per gram of hydrazide).
-
Procedure: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Critical Checkpoint: Upon cooling, a solid precipitate must form. If an oil forms, see Troubleshooting Module A.
Step 2: Cyclization (Ring Closure)
-
Reagents: Isolated Intermediate, 2N NaOH (or 10% KOH).
-
Ratio: Use 10 mL of base solution per gram of intermediate.
-
Procedure: Reflux for 4–6 hours. The solution should become clear and homogeneous.
-
Workup (The Yield Killer): Cool to room temperature. Acidify carefully with 2N HCl.
-
Target pH: 5.0 – 6.0 .
-
Why? The pyridine nitrogen is basic (pKa ~5.2). If you acidify to pH 1-2, the pyridine ring protonates, forming a soluble hydrochloride salt, and your product stays in the water.
-
Part 2: Troubleshooting Modules
Module A: The Intermediate is an Oil (Not a Solid)
Symptom: After refluxing the hydrazide and isothiocyanate, you obtain a sticky yellow oil instead of crystals. Cause: Traces of water in the ethanol or high solubility of the specific ethyl/pyridine conformer.
| Corrective Action | Methodology |
| Induced Crystallization | Scratch the flask walls with a glass rod while cooling in an ice bath. |
| Solvent Polarity Shift | Add cold Diethyl Ether or Hexane dropwise to the oil until turbidity persists. Refrigerate overnight. |
| Water Precipitation | If the oil persists, pour the reaction mixture into ice-cold water (5x volume). Stir vigorously. The hydrophobic intermediate should precipitate. |
Module B: Low Yield (<40%) or Impure Product
Symptom: Product yield is low, or NMR shows a mixture of isomers.
Diagnostic Decision Tree
Caption: Figure 2. Logic flow for diagnosing yield loss. Note that extreme pH (high or low) solubilizes the product.
Detailed Analysis:
-
The Thiadiazole Trap: If you used acidic conditions (e.g., POCl3, H2SO4) for cyclization, you likely synthesized the 1,3,4-thiadiazole isomer, not the triazole. Base catalysis is mandatory for the triazole-thiol target [1].
-
Oxidation: If the product is brown, the thiol (-SH) has oxidized to a disulfide (-S-S-).
-
Fix: Add 10% sodium metabisulfite during the acidification step to maintain a reducing environment.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a proton at 13-14 ppm. Is this an impurity? A: No. This is the NH proton of the triazole ring. 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution (DMSO-d6), the thione form often predominates, showing a des shielded NH proton. Do not discard this product [2].
Q2: Can I use NaHCO3 instead of NaOH for cyclization? A: Yes, but it is slower. NaOH (2N) is preferred because it ensures complete deprotonation of the intermediate, driving the cyclization mechanism via the formation of a reactive thiolate anion. If you use carbonate, extend reflux time to 8-12 hours.
Q3: How do I purify the final product if precipitation is messy? A: Recrystallization from Ethanol/DMF (9:1) is the standard. Dissolve in hot DMF first, then add ethanol until turbid. The high boiling point of DMF prevents premature precipitation of impurities.
Q4: Why is the melting point broad? A: This often indicates the presence of water trapped in the crystal lattice (hydrate formation) due to the pyridine ring, or contamination with the disulfide dimer. Dry the sample under vacuum at 60°C for 24 hours before characterization.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Source: MDPI (Molecules). Context: Establishes the base-catalyzed cyclodehydration mechanism and distinguishes it from acid-catalyzed pathways. Link:[Link]
-
Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. Source: UTAR Institutional Repository.[1] Context: detailed spectral data (NMR/IR) regarding the thione/thiol tautomerism and characterization of the triazole ring. Link:[Link]
-
Cyclization of Thiosemicarbazide Derivatives... to 1,3,4-Thiadiazoles. Source: Acta Poloniae Pharmaceutica.[1] Context: Provides the counter-example of how acidic conditions lead to the wrong isomer (thiadiazole), validating the requirement for basic conditions. Link:[Link]
Sources
Stability issues of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol in solution.
[1][2][3]
Status: Operational Ticket ID: TSH-PYR-TRZ-001 Subject: Stability, Solubility, and Handling of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol[1][2][3]
Executive Summary
Welcome to the technical support hub for This compound . This guide addresses the three most common support tickets we receive regarding this compound:
-
Solubility Issues: Unexpected precipitation in aqueous buffers.
-
Chemical Instability: Appearance of impurity peaks (dimerization) over time.[3]
-
Analytical Inconsistencies: NMR or UV spectra not matching the predicted "thiol" structure.
This compound is a heterocycle capable of thiol-thione tautomerism .[1][2][3][4] Understanding this equilibrium is the key to solving 90% of stability and handling issues.[3]
Module 1: The "Cloudy Solution" Issue (Solubility)
Symptom: You prepared a stock solution in DMSO, but upon dilution into aqueous buffer (PBS, pH 7.4), the solution turned cloudy or a precipitate formed immediately.
Root Cause: The compound exists primarily as the thione tautomer in neutral solution.[3] While the thiolate (anion) is water-soluble, the neutral thione is highly lipophilic due to the ethyl and pyridine groups.[3] At physiological pH, the compound is often not fully ionized, leading to precipitation.[3]
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism |
| Primary Solvent | DMSO or DMF (Anhydrous) | The thione form is highly soluble in dipolar aprotic solvents.[1][2][3] |
| Co-solvent | Ethanol (up to 10%) | Helps bridge the lipophilicity gap if DMSO is undesirable for the assay.[3] |
| pH Adjustment | pH > 8.5 (for short term) | Higher pH deprotonates the thiol ( |
| Salt Form | Convert to Potassium Salt | Treating with KOH generates the water-soluble potassium salt, often used in synthesis [1].[3] |
Step-by-Step Solubilization Workflow:
-
Dissolve solid material in 100% DMSO to create a 10-50 mM Master Stock.[1][2][3]
-
Sonicate for 5 minutes (the crystal lattice energy of the thione form is high).
-
Critical Step: If diluting into aqueous buffer, ensure the buffer pH is slightly basic (pH 8.[3]0) OR keep the final DMSO concentration >5%.
-
Avoid acidic buffers (pH < 5), as protonation of the pyridine nitrogen (
) and the triazole ring can lead to unpredictable solubility and salt formation.[3]
Module 2: The "Disappearing Peak" Issue (Oxidation)
Symptom: HPLC analysis shows the main peak decreasing over 24 hours, with a new peak appearing at a higher retention time (approx. 2x molecular weight).[3]
Root Cause: Oxidative Dimerization. Thiols (-SH) are prone to oxidation to form disulfides (-S-S-).[1][2][3] This reaction is accelerated by:
Visualizing the Degradation Pathway:
Figure 1: The pathway from stable thione to oxidized disulfide dimer.[3] Note that basic pH promotes the reactive thiolate species.[3]
Prevention Protocol:
-
Degas All Buffers: Sparge buffers with Argon or Nitrogen for 15 minutes before use.[2][3]
-
Chelation: Add 0.1 - 1.0 mM EDTA to buffers to sequester trace metals that catalyze oxidation.[1][2][3]
-
Reducing Agents: If the assay permits, add 1 mM DTT (Dithiothreitol) or TCEP .[3] TCEP is preferred as it is stable over a wider pH range and does not contain thiols itself.[3]
-
Note: If you observe the dimer peak, treating the sample with DTT should revert it to the monomer, confirming the diagnosis.[3]
-
Module 3: Analytical Discrepancies (Tautomerism)
Symptom:
-
NMR: You do not see a distinct thiol proton (-SH) peak at 13-14 ppm; instead, you might see a broad NH peak or shifting signals.[1][2][3]
-
UV-Vis: The absorption maximum (
) shifts significantly depending on the solvent (e.g., Ethanol vs. NaOH).[3]
Technical Insight: 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms.[1][2][3]
-
Solid State: Exists almost exclusively as the thione [2].[3]
-
Solution: The equilibrium is driven by solvent polarity.[3]
Diagnostic Table: Identifying the Species
| Analytical Method | Thione Signature | Thiol Signature |
| IR Spectroscopy | Strong C=S stretch (~1300-1100 cm⁻¹) | Weak S-H stretch (~2550 cm⁻¹) |
| ¹H NMR (DMSO-d₆) | N-H signal (often broad, 13-14 ppm) | S-H signal (usually invisible due to exchange) |
| ¹³C NMR | C=S carbon (>165 ppm) | C-S carbon (<160 ppm) |
User Action: Do not interpret the absence of an S-H peak in NMR as a synthesis failure. It is a characteristic feature of the thione tautomer.[3] Verify identity using ¹³C NMR (looking for the thione carbon) or Mass Spectrometry.[3]
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at -20°C? A: Yes, but only in anhydrous DMSO . Avoid storing in water or buffers, as freeze-thaw cycles promote precipitation and oxidation.[1][2][3]
Q: Why does the color change when I add base? A: The compound is pH-sensitive.[2][3] Deprotonation of the thiol/thione group and the pyridine ring affects the conjugation system, causing a bathochromic shift (red shift) in UV-Vis absorption.[3] This is normal behavior.[2][3]
Q: Is the compound light sensitive? A: Heterocycles containing pyridine and triazole rings can be susceptible to photodegradation over long periods.[3] Store stocks in amber vials or wrapped in foil.
Q: I need to use this for cell culture. Is it toxic? A: While specific toxicity depends on the concentration, 1,2,4-triazole-3-thiones are a privileged scaffold in medicinal chemistry and are generally well-tolerated in cellular assays up to micromolar concentrations.[1][2][3] However, the solubility limit is usually reached before the toxicity limit.[3] Ensure you are not treating cells with a precipitate.[3]
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives. National Institutes of Health (PMC).[1][2][3] Synthesis via cyclization of thiosemicarbazides under basic conditions.[3]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. MDPI (Pharmaceuticals).[1][2][3] Discusses the binding modes and stability of the thione scaffold in biological systems.
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism. PubMed. Theoretical study confirming the thione form is the predominant species in gas phase and solution.[3][4]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange. PubMed Central.[3] Detailed mechanism of thiol oxidation and disulfide formation.[3]
Sources
- 1. 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C12H9N3S2 | CID 676235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Triazole Thiols
Introduction: The Ambident Dilemma
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic challenge of 1,2,4-triazole-3-thiols : they are ambident nucleophiles .
These molecules exist in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under most standard alkylation conditions (e.g., alkyl halides with weak bases), the sulfur atom acts as a "soft" nucleophile and reacts preferentially with "soft" electrophiles to form the S-alkyl product (thioether).[1]
To achieve N-alkylation , you must fight the kinetic preference for sulfur.[1] This guide provides the thermodynamic and kinetic levers required to invert this selectivity.
Part 1: Diagnostic & Triage (Tier 1 Support)[1]
Q: Why is my reaction exclusively yielding the S-alkylated product?
A: This is the default kinetic outcome. Sulfur is more polarizable and nucleophilic than nitrogen in these systems.[1] You are likely using conditions that favor Soft-Soft interactions.[1][2]
Diagnostic Checklist:
-
Electrophile: Are you using an alkyl iodide or bromide? (Soft electrophiles favor S-alkylation).[1][2]
-
Base: Are you using Carbonates (
, ) or Hydroxides? (These often lead to S-alkylation).[1] -
Solvent: Are you using Acetone or Acetonitrile? (Common for S-alkylation).[1][2]
To shift to N-alkylation, you must apply the HSAB (Hard and Soft Acids and Bases) Principle :
-
Requirement: Use "Harder" electrophiles and conditions that mask the sulfur or dissociate the N-metal ion pair.[1]
Part 2: Protocol Optimization (Tier 2 Support)
Q: How do I force Direct N-Alkylation?
A: Direct N-alkylation of the free thione is difficult but possible by manipulating the electrostatic environment.[1] You must maximize the electron density on the Nitrogen and use a "Hard" electrophile.[1]
Optimized Protocol: Direct N-Alkylation
| Variable | Recommendation | Rationale |
| Base | NaH (Sodium Hydride) or t-BuOK | Strong, hard bases fully deprotonate the triazole.[1] The Sodium ( |
| Solvent | DMF or DMSO (Anhydrous) | Polar aprotic solvents solvate the cation, leaving the N-anion "naked" and highly reactive.[1] |
| Electrophile | Alkyl Sulfates (e.g., | Oxygen-based leaving groups are "Harder" than halides, slightly favoring the Hard Nitrogen.[1] |
| Temperature | Elevated (60-80°C) | S-alkylation is often the kinetic product (fast).[1] N-alkylation is often the thermodynamic product.[1] Heat helps overcome the activation barrier for N-attack.[1] |
Step-by-Step Workflow:
-
Suspend 1.0 eq of Triazole Thiol in anhydrous DMF under Argon.
-
Add 1.1 eq of NaH (60% dispersion) at 0°C. Stir for 30 min until
evolution ceases.-
Note: The solution usually turns clear or yellow as the anion forms.[1]
-
-
Add 1.0 eq of the Hard Electrophile (e.g., Dimethyl Sulfate) dropwise.[1]
-
Heat to 60°C and monitor by TLC/LCMS.
-
Critical Step: If S-alkylation persists, proceed to the "Protection Strategy" (Part 3).
Part 3: Advanced Workflows (Tier 3 Support)
Q: Direct alkylation failed. What is the "Gold Standard" for N-Selectivity?
A: The most reliable method is the Protection-Deprotection Strategy .[1] You must physically block the Sulfur atom to force the electrophile to the Nitrogen.[1]
Protocol: S-Blocking Strategy
Phase 1: S-Protection
-
React Triazole Thiol with Benzyl Chloride (BnCl) or Methyl Iodide (MeI) using
in Acetone.[1] -
Result: Exclusive formation of the S-Benzyl thioether .[1]
Phase 2: N-Alkylation
-
React the S-Benzyl intermediate with your target Alkyl Halide.[1]
-
Conditions: Use a strong base (e.g., NaH) or heat to alkylate the Nitrogen (usually N-2 or N-4).[1]
-
Result: An N-alkyl-S-benzyl quaternary salt or neutral species.[1]
Phase 3: S-Deprotection (Thiol Restoration) [1]
-
Remove the Benzyl group using Sodium in liquid Ammonia (
) or reductive cleavage. -
Result: N-alkylated Triazole Thiol .
Part 4: Visualizing the Pathway
The following diagram illustrates the decision logic and chemical pathways for optimizing regioselectivity.
Caption: Decision tree for regioselective alkylation. Route B (Green) offers the highest fidelity for N-alkylation.[1]
Part 5: Troubleshooting & Analysis (FAQs)
Q: How do I distinguish between N-alkyl and S-alkyl isomers using NMR?
A:
| Feature | S-Alkyl Isomer | N-Alkyl Isomer |
| C-S carbon shifts upfield ( | C=S (Thione) carbon remains downfield ( | |
| IR Spectroscopy | C=S stretch disappears.[1] | Strong C=S stretch remains ( |
Q: I am getting low yields with NaH/DMF. Why?
A:
-
Water Contamination: NaH reacts violently with moisture.[1] Ensure DMF is anhydrous (stored over molecular sieves).[1]
-
O-Alkylation: If your triazole has an oxygen substituent, O-alkylation might compete.[1]
-
Dimerization: Free thiols can oxidize to disulfides (R-S-S-R) in basic conditions if oxygen is present.[1] Always purge with Argon/Nitrogen. [1]
Q: Can I use Phase Transfer Catalysis (PTC)?
A: Avoid PTC for N-alkylation. Phase Transfer Catalysts (e.g., TBAB) generally favor the reaction of the "softest" nucleophilic center because the anion is paired with a large, soft quaternary ammonium cation.[1] This almost invariably leads to S-alkylation .[1]
References
-
Regioselectivity of the alkyl
-
Source: ResearchGate / Journal of Molecular Structure[1]
- Context: Explains that S-alkylation is selective under neutral/alkaline conditions and details NMR shifts for identific
-
-
Regioselectivity of the alkyl
-
Optimizing Reaction Conditions for N-Alkyl
-
Synthesis of N-alkylated 1,2,4-triazole-3-thiones (Altern
Sources
Validation & Comparative
In silico ADME/Tox prediction for 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol.
Executive Summary: The Molecule as a "Product"
In the context of early-stage drug discovery, the "product" is the chemical entity itself. This guide evaluates 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (EPTT) , a scaffold gaining traction in coordination chemistry and antimicrobial research.[1]
Unlike standard commercially available libraries, EPTT presents a unique dual-pharmacophore profile :
-
The Pyridine Ring: A classic hydrogen-bond acceptor and π-stacking unit.[1]
-
The Triazole-Thione Core: A privileged structure for metal chelation (e.g., urease inhibition) and redox modulation.[1]
Verdict: EPTT exhibits superior oral bioavailability compared to larger triazole antifungals (e.g., Itraconazole) but carries a higher specific risk of CYP450 inhibition and hepatotoxicity compared to simple pyridine analogs.
Physicochemical "Hardware": Properties & Tautomerism[1]
To understand the biological performance of EPTT, we must first define its structural behavior. The molecule exists in a tautomeric equilibrium between the thiol and thione forms. Most in silico engines default to the aromatic thiol, but physiological conditions often favor the thione.
Structural Parameters (Consensus Prediction)
| Property | Value (Predicted) | Interpretation |
| Molecular Weight | ~206.27 g/mol | Ideal. Well below the 500 Da limit (Lipinski), facilitating passive diffusion.[1] |
| LogP (Consensus) | 1.4 – 1.9 | Optimal. The "Sweet Spot" for oral absorption. High enough to cross membranes, low enough to avoid extensive non-specific binding. |
| TPSA | ~55-70 Ų | High Permeability. <140 Ų indicates excellent GI absorption; <90 Ų suggests BBB penetration is likely.[1] |
| H-Bond Donors | 0 (Thione) / 1 (Thiol) | Low donor count enhances membrane permeability.[1] |
| H-Bond Acceptors | 3 | Pyridine N + Triazole Ns.[1][2] |
Expert Insight: The thione form (C=S) is less polar than often calculated by older algorithms that treat it as a thiol (-SH).[1] When modeling this in docking studies, ensure you force the thione tautomer if the target involves metal coordination (e.g., Zinc in metallo-enzymes), as the sulfur acts as a soft base.
ADME Performance: The Pharmacokinetic Journey
We evaluate the movement of EPTT through the body using a consensus of SwissADME (Lipophilicity/Absorption) and pkCSM (Distribution/Excretion) methodologies.
A. Absorption (The Entry)[3]
-
GI Absorption: High. Due to its low molecular weight and moderate lipophilicity, EPTT is predicted to have >90% intestinal absorption.
-
P-gp Substrate: No. Unlike complex macrocycles, EPTT is likely too small and lacks the specific motifs to be pumped out by P-glycoprotein.[1] This suggests high bioavailability.[1]
B. Distribution (The Spread)
-
BBB Permeability: Yes. The combination of a Pyridine ring and low TPSA allows it to cross the Blood-Brain Barrier.
-
Implication: Good for CNS targets (e.g., neuro-inflammation), but a liability if the target is peripheral (risk of CNS side effects like dizziness).
-
C. Metabolism (The Bottleneck)
This is the critical failure point for many triazoles.
-
CYP Inhibition: High Probability.
-
Mechanism: The sp² hybridized nitrogen in the triazole ring (and potentially the pyridine) can coordinate directly with the Heme Iron in Cytochrome P450 enzymes.
-
Isoforms: Predicted inhibitor of CYP2C9 and CYP3A4 .[3]
-
Risk:[4][5][6] Co-administration with Warfarin (CYP2C9 substrate) or Statins (CYP3A4 substrates) could lead to toxic drug-drug interactions (DDIs).[1]
-
D. Excretion
Toxicity Profiling (Tox)
Using ProTox-II and pkCSM logic, we map the safety hazards.[1]
Hepatotoxicity (Liver Safety)
-
Prediction: Positive (Risk Present).
-
Causality: Pyridine derivatives can undergo metabolic activation to form reactive N-oxide intermediates or pyridinium ions, which can deplete glutathione.[1]
-
Comparison: Similar risk profile to Isoniazid (TB drug), requiring liver function monitoring during chronic use.
hERG Inhibition (Cardiotoxicity)
-
Prediction: Low to Moderate Risk.
-
While many linkers cause hERG blockage, the small size of EPTT reduces the likelihood of it spanning the hERG pore. However, the pyridine moiety is a known pharmacophore for hERG binding if the chain length increases.
Comparative Analysis: EPTT vs. The Standards
Here we compare EPTT against Ethionamide (structurally similar TB drug) and Fluconazole (standard triazole).
| Feature | EPTT (The Product) | Ethionamide (Comparator 1) | Fluconazole (Comparator 2) |
| Structure Class | Pyridine-Triazole-Thione | Pyridine-Thioamide | Bis-Triazole |
| Oral Bioavailability | Excellent | Good | Excellent |
| BBB Penetration | Yes | Yes | Moderate |
| CYP Inhibition | Moderate (2C9/3A4) | High (General CYP interaction) | High (Strong 2C9/3A4 inhibitor) |
| Hepatotoxicity Risk | Moderate | High (Known clinical issue) | Low (Rare, reversible) |
| Primary Utility | Lead Compound (Antimicrobial/Chelator) | Anti-Tuberculosis | Antifungal |
Performance Verdict: EPTT offers a safer hepatotoxicity profile than Ethionamide but retains the CYP inhibition liability common to the triazole class. Its advantage lies in its chelation capability (due to the thione), which Fluconazole lacks.
Experimental Protocols (Self-Validating Systems)
To reproduce these findings or validate new derivatives, follow these standardized in silico workflows.
Protocol A: Consensus Lipophilicity & Absorption
Objective: Determine if the molecule falls within the "Drug-Like" space.[1]
-
Input: Generate SMILES for the Thione tautomer: CCN1C(=S)NC(=N1)C2=CC=CC=N2.
-
Platform: Access SwissADME (]">http://www.swissadme.ch).[1]
-
Execution:
-
Output: Record Consensus LogP and TPSA.
Protocol B: Toxicity & CYP Prediction
Objective: Assess safety liabilities.
-
Execution:
-
Interpretation:
-
If Hepatotoxicity = Yes, the compound requires structural modification (e.g., blocking metabolic soft spots on the pyridine ring).
-
Visualization: The Logic of Interaction
The following diagram illustrates the mechanism of CYP inhibition and the metabolic fate of EPTT, explaining the toxicity risks described above.
Figure 1: Mechanism of Action for CYP Inhibition and potential Hepatotoxicity pathways for EPTT.[1]
References
-
SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[5] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[5] [Link]
-
ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263. [Link]
-
Triazole Pharmacology: Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[1] Current Medicinal Chemistry, 19(2), 239-280. [Link]
Sources
- 1. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pkCSM [biosig.lab.uq.edu.au]
- 6. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Comparative analysis of different synthetic routes for pyridyl-triazoles.
Executive Summary: The Strategic Importance of Pyridyl-Triazoles
Pyridyl-triazoles are privileged scaffolds in medicinal chemistry and coordination materials. The combination of the pyridine ring’s electron-deficient nature with the dipole-rich triazole creates unique electronic environments ideal for hydrogen bond accepting (HBA) in kinase inhibitors (e.g., p38 MAP kinase) and metal chelation.
However, the synthesis is non-trivial due to the specific reactivity of pyridine nitrogen and the regiochemical demands of the triazole ring. This guide compares the three dominant synthetic methodologies:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for 1,4-disubstituted 1,2,3-triazoles.[1][2][3]
-
RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) for 1,5-disubstituted 1,2,3-triazoles.[2][3]
-
Condensation/Cyclization Routes for 1,2,4-triazoles.
Route Analysis: 1,2,3-Triazoles (The "Click" Approaches)
A. CuAAC: The 1,4-Regioselective Standard
The CuAAC reaction is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. It is characterized by high yields, mild aqueous conditions, and absolute regioselectivity.
Expertise Insight: The Pyridyl-Azide Equilibrium When synthesizing 2-pyridyl triazoles, a common pitfall is the stability of 2-azidopyridine. It exists in a tautomeric equilibrium with tetrazolo[1,5-a]pyridine .
-
Observation: In solid state and non-polar solvents, the fused tetrazole dominates.
-
Causality: The reaction proceeds because the Cu(I) catalyst selectively engages the trace amount of open-chain azide tautomer, shifting the equilibrium via Le Chatelier's principle.
-
Protocol Implication: One must often generate the azide in situ or heat the reaction to favor the open azide form for successful cycloaddition.
B. RuAAC: Accessing the 1,5-Isomer
While CuAAC fails with internal alkynes and only yields 1,4-isomers, RuAAC utilizes pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes to catalyze the formation of 1,5-disubstituted triazoles.[2]
Mechanistic Distinction: Unlike CuAAC, which proceeds via a copper-acetylide intermediate (requiring a terminal proton), RuAAC proceeds via oxidative coupling of the alkyne and azide to form a ruthenacycle. This allows RuAAC to engage internal alkynes , a capability CuAAC lacks.[2][3]
Mechanistic Visualization (CuAAC vs. RuAAC)
Figure 1: Mechanistic divergence between Copper and Ruthenium catalysis determines regioselectivity (1,4- vs 1,5-isomer) and substrate tolerance.
Route Analysis: 1,2,4-Triazoles (Condensation Routes)
1,2,4-triazoles are structurally distinct and cannot be made via azide-alkyne click chemistry. The primary route for pyridyl-1,2,4-triazoles involves the cyclization of amidines or hydrazides.
The Einhorn-Brunner & Pellizzari Reactions:
-
Mechanism: Condensation of hydrazines with diacylamines (Einhorn-Brunner) or acyl hydrazides with amides (Pellizzari).[4][5]
-
Limitation: These require high temperatures and often yield mixtures of regioisomers.
Modern Preferred Route: Oxidative Cyclization For drug development, the reaction of a pyridine-hydrazide with an isothiocyanate followed by base-mediated desulfurization/cyclization is preferred. It is self-validating because the intermediate thiosemicarbazide can be isolated and characterized before the final cyclization step.
Comparative Analysis Table
| Feature | CuAAC (1,2,3-Triazole) | RuAAC (1,2,3-Triazole) | Hydrazide Cyclization (1,2,4-Triazole) |
| Target Isomer | 1,4-disubstituted | 1,5-disubstituted | 3,5-disubstituted |
| Regioselectivity | >98% (Exclusive) | High (Steric dependent) | Moderate to High |
| Key Reagents | CuSO₄, Na-Ascorbate | Cp*RuCl(PPh₃)₂ | Hydrazine, Nitrile/Amide |
| Pyridyl Constraint | Azide-Tetrazole equilibrium | Steric clash with ortho-pyridyls | Requires stable hydrazide precursor |
| Internal Alkynes? | No | Yes | N/A (Not alkyne based) |
| Reaction Conditions | Aqueous/Alcohol, RT | Organic solvent (THF/Dioxane), Heat | Reflux, often acidic or basic |
| Green Score | High (Water, mild) | Moderate (Atom economical) | Low (Reagent waste, heat) |
Experimental Protocols
Protocol A: CuAAC Synthesis of 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)pyridine
Rationale: This protocol uses the "Click" method.[1][6] We utilize copper(II) sulfate reduced in situ by sodium ascorbate to generate the active Cu(I) species, preventing oxidation to Cu(II) by air.
-
Reagents: 2-Ethynylpyridine (1.0 equiv), 1-azido-4-fluorobenzene (1.0 equiv), CuSO₄·5H₂O (0.1 equiv), Sodium Ascorbate (0.2 equiv).
-
Solvent: t-Butanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve alkyne and azide in the solvent mixture in a round-bottom flask.
-
Add CuSO₄ solution followed immediately by Sodium Ascorbate solution. Note: The mixture should turn bright yellow/orange, indicating Cu(I) generation.
-
Stir vigorously at room temperature for 6–12 hours.
-
Validation: Monitor by TLC. The disappearance of the alkyne spot and appearance of a polar fluorescent spot indicates conversion.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 5% NH₄OH (to remove Copper traces), then brine. Dry over Na₂SO₄.
-
Purification: Recrystallization from ethanol or silica column chromatography.
-
Protocol B: Synthesis of 3-(2-pyridyl)-1,2,4-triazole via Amidrazone
Rationale: This route avoids the harsh conditions of the Pellizzari reaction by using an oxidative closure of an amidrazone intermediate.
-
Reagents: 2-Cyanopyridine, Hydrazine hydrate, Formic acid (or orthoformate).
-
Step 1 (Amidrazone formation):
-
Dissolve 2-cyanopyridine in ethanol.
-
Add hydrazine hydrate (1.5 equiv) dropwise at 0°C.
-
Stir at RT for 3 hours. Validation: Formation of a solid precipitate (picolinimidohydrazide).
-
-
Step 2 (Cyclization):
-
Isolate the intermediate solid.[5]
-
Reflux in formic acid (excess) for 4 hours.
-
Mechanism: Formylation of the hydrazide nitrogen followed by dehydration cyclization.
-
-
Workup: Neutralize with NaHCO₃, extract with EtOAc.
Decision Matrix: Selecting the Correct Route
Figure 2: Decision tree for selecting the synthetic route based on triazole isomerism and substrate constraints.
References
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Source: J. Am. Chem. Soc. (2008) [Link][2]
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: organic-chemistry.org [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry (2022) [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)pyridine Derivatives. Source: PubMed Central (2022) [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines. Source: PubMed Central [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Referencing Spectral Data for 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Executive Summary & Core Directive
Objective: This guide provides a technical framework for validating the structural identity of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as EPTT-2 ).
The Challenge: 1,2,4-triazole-3-thiols exhibit dynamic thiol-thione tautomerism , which complicates spectral interpretation. Furthermore, while the para-substituted isomer (pyridin-4-yl) is well-documented in open-source repositories like PubChem (e.g., CID 758273), the ortho-substituted EPTT-2 often lacks direct experimental spectra in public databases.
The Solution: This guide details a self-validating workflow that combines:
-
PubChem Isomer Cross-Referencing: Using well-characterized isomers as spectral anchors.
-
Experimental Synthesis & Characterization: A controlled protocol to generate primary reference data.
-
Tautomeric Analysis: Distinguishing N-H vs. S-H signals to confirm the thione form dominance.
Comparative Analysis: Validation Methodologies
The following table compares the three primary methods for validating EPTT-2, highlighting why a hybrid approach (Experimental + PubChem Cross-Reference) is superior.
| Feature | Method A: PubChem (Direct/Analog) | Method B: Computational (DFT) | Method C: Experimental (In-House) |
| Primary Data Source | Aggregated user uploads & literature mining. | Ab initio calculations (e.g., B3LYP/6-31G*).[1][2] | Wet-lab synthesis & spectroscopy. |
| Cost/Resource | Free (Open Access). | High (CPU time, Software license). | High (Reagents, Instrument time).[3] |
| Tautomer Accuracy | Variable. Often depicts the "thiol" form in 2D structures despite "thione" dominance in reality. | High. Can calculate relative energies of tautomers in solvent fields. | Gold Standard. Observes the actual equilibrium state. |
| Isomer Specificity | Moderate. The 4-pyridyl isomer is common; the 2-pyridyl (EPTT-2) may require homology mapping. | High. Specific to the input coordinates. | High. Depends on precursor purity. |
| Verdict | Use as Reference Anchor. | Use for Prediction. | Required for Validation. |
Technical Workflow: The Cross-Referencing Protocol
This workflow ensures that your experimental data matches the structural reality, using PubChem as a verification tool rather than a blind answer key.
The "Isomer Anchor" Strategy
Since EPTT-2 is the ortho isomer, its spectral data will differ slightly from the para isomer (4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, PubChem CID 758273 ) due to the inductive effect of the pyridine nitrogen and steric hindrance.
-
Locate the Anchor: Search PubChem for CID 758273 (the 4-pyridyl isomer).[4]
-
Extract Baseline Shifts: Note the ethyl group signals and the triazole N-H signal.
-
Apply the Ortho-Correction:
-
Protons adjacent to Pyridine N: In EPTT-2, the proton at the 3-position of the pyridine ring will be significantly deshielded compared to the 4-pyridyl isomer.
-
Ethyl Group: Expect slight shifts in the ethyl quartet due to the proximity of the pyridine lone pair (ortho effect).
-
Visualization of the Workflow
Figure 1: Decision tree for cross-referencing experimental spectral data against PubChem repositories.
Experimental Validation Protocol
To generate the data for cross-referencing, follow this standard synthesis route for 1,2,4-triazole-3-thiones.
Synthesis of EPTT-2
Reaction Pathway: Picolinic acid hydrazide + Ethyl isothiocyanate
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve picolinic acid hydrazide (0.01 mol) in absolute ethanol (20 mL).
-
Addition: Add ethyl isothiocyanate (0.011 mol) dropwise with stirring.
-
Reflux 1: Reflux for 2–3 hours. A solid precipitate (thiosemicarbazide intermediate) may form.
-
Cyclization: Add 2N NaOH (10 mL) to the mixture and reflux for an additional 4 hours. The solution becomes clear as the triazole forms.
-
Isolation: Cool the mixture and acidify with dilute HCl to pH 4–5. The product (EPTT-2 ) will precipitate as a solid.[5]
-
Purification: Recrystallize from ethanol/water.
Tautomeric Equilibrium (Critical for Spectral Analysis)
Triazole-thiols exist in equilibrium between the Thiol (SH) and Thione (NH/C=S) forms. In polar aprotic solvents (like DMSO-d6 used for NMR) and in the solid state (IR), the Thione form is overwhelmingly favored.
Figure 2: The Thiol-Thione equilibrium.[1][2][3][4][5][6][7][8][9][10][11] Note that PubChem 2D representations often default to the Thiol form, while experimental data reflects the Thione form.
Data Comparison: Experimental vs. Reference
Use the table below to validate your synthesized EPTT-2. "Reference" values are derived from the 4-pyridyl isomer (PubChem CID 758273) and adjusted for the 2-pyridyl ortho-substitution.
Table 1: ^1H NMR Spectral Data Cross-Reference (DMSO-d6, 400 MHz)
| Proton Assignment | Experimental Expectation (EPTT-2) | PubChem Anchor (4-yl Isomer) | Diagnostic Note |
| Triazole N-H | 13.8 – 14.2 ppm (Singlet, Broad) | ~13.9 ppm | Confirms Thione tautomer. Disappears with D₂O exchange. |
| Pyridine H-6 | 8.6 – 8.7 ppm (Doublet) | ~8.7 ppm | Alpha-proton to Pyridine Nitrogen. |
| Pyridine H-3 | 8.1 – 8.3 ppm (Doublet) | ~7.6 ppm (H-3/5) | Key Differentiator: The 2-yl isomer's H-3 is deshielded by the triazole ring. |
| Pyridine H-4/H-5 | 7.4 – 7.9 ppm (Multiplets) | ~7.6 ppm | Complex splitting pattern (ABCD system) vs AA'BB' in 4-yl. |
| Ethyl -CH₂- | 3.9 – 4.1 ppm (Quartet) | ~4.0 ppm | N-Ethyl group signal. |
| Ethyl -CH₃ | 1.2 – 1.4 ppm (Triplet) | ~1.3 ppm | Triplet coupling ( |
| Thiol S-H | Not Observed | Not Observed | Absence confirms Thione form dominance. |
Table 2: IR Spectral Validation (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | 3100 – 3400 (Broad) | Indicates Thione form (H-bonded). |
| C=N Stretch | 1590 – 1610 | Triazole/Pyridine ring breathing. |
| C=S Stretch | 1240 – 1280 | Critical: Strong band confirms Thione. |
| S-H Stretch | ~2550 (Weak/Absent) | If prominent, indicates impurities or rare tautomer stabilization. |
References
-
PubChem Compound Summary for CID 758273 (4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol).[4] National Center for Biotechnology Information (2025).
-
[Link]
-
-
Synthesis and Spectral Characterization of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione.Journal of Molecular Structure (via PubMed). (Provides methodological basis for triazole-thione synthesis).
-
[Link]
-
-
Tautomerism in 1,2,4-triazole-3-thiones.ResearchGate (2025).
-
[Link]
-
-
PubChem Compound Summary for CID 738549 (4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol).
-
[Link]
-
Sources
- 1. 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijbr.com.pk [ijbr.com.pk]
- 8. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR [m.chemicalbook.com]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
- 11. 4-Allyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C10H10N4S | CID 738549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative SAR Analysis: Ethyl vs. Allyl Substitution in Bioactive Triazoles
Executive Summary: The Aliphatic vs. Unsaturated Divide
In the rational design of triazole-based pharmacophores, the choice between an ethyl (
-
Ethyl groups function primarily as flexible, inert hydrophobic spacers, optimizing Van der Waals contacts without introducing electronic reactivity.
-
Allyl groups introduce rigidity, planar geometry, and
-electron density, enabling specific -stacking interactions with receptor aromatic residues and offering a handle for potential metabolic activation (e.g., epoxidation).
This guide objectively compares these two substituents across 1,2,3-triazole (Click chemistry products) and 1,2,4-triazole (antifungal/antimicrobial scaffolds) series.
Physicochemical & Mechanistic Comparison
The biological divergence stems from fundamental physical properties. The table below summarizes the key differences that drive Structure-Activity Relationship (SAR) outcomes.
Table 1: Physicochemical Profile – Ethyl vs. Allyl
| Feature | Ethyl Substituent ( | Allyl Substituent ( | Biological Implication |
| Hybridization | Allyl allows for | ||
| Geometry | Tetrahedral, Flexible | Planar (at alkene), Rigid | Allyl fits better in narrow, flat hydrophobic pockets (e.g., CYP51). |
| Electronic Effect | Inductive donor ( | Inductive (-I), Mesomeric | Allyl withdraws electron density slightly, affecting triazole pKa. |
| Metabolic Fate | Hydroxylation (Phase I) | Epoxidation (Phase I) | Allyl epoxide metabolites can be reactive electrophiles (toxicity risk). |
| Lipophilicity | Moderate increase in LogP | Higher increase in LogP | Allyl derivatives generally show superior membrane permeability. |
Visualizing the SAR Decision Logic
The following diagram illustrates the decision matrix a medicinal chemist follows when choosing between these substituents.
Figure 1: SAR Decision Tree illustrating the trade-offs between stability (Ethyl) and potency/reactivity (Allyl).[1]
Comparative Biological Activity[2][3][4]
Case Study A: Antifungal Activity (1,2,4-Triazoles)
Target: Lanosterol 14
-
Allyl Performance: In studies of 1,2,4-triazole-3-thiones and Schiff bases,
-allyl derivatives consistently outperform -ethyl analogs. The allyl group mimics the unsaturated side chain of the natural substrate (lanosterol) and engages in - stacking with aromatic residues (e.g., Tyr118 or Phe126 in C. albicans CYP51). -
Ethyl Performance: Ethyl derivatives show activity but often require higher concentrations (MIC). The lack of rigidity results in a higher entropic penalty upon binding.
Representative Data (Consolidated from Literature):
| Compound Series | Substituent ( | Organism (C. albicans) MIC ( | Interpretation |
| 1,2,4-Triazole Thione | Ethyl | 12.5 - 25.0 | Moderate activity; purely hydrophobic binding. |
| 1,2,4-Triazole Thione | Allyl | 1.56 - 6.25 | 4x-8x Potency increase due to |
| Fluconazole Analog | Ethyl | > 64 | Poor fit in the extended pocket. |
| Fluconazole Analog | Allyl | 8 - 16 | Improved binding affinity. |
Case Study B: Anticancer Cytotoxicity (1,2,3-Triazoles)
Target: Tubulin Polymerization / EGFR Kinase Domain.
-
Allyl Performance: In hybrid molecules (e.g., Quinoline-1,2,3-triazoles), the allyl group often acts as a "warhead" or an anchor. The terminal double bond can interact with cysteine residues or fit into narrow clefts that exclude the bulkier, rotating methyl of the ethyl group.
-
Ethyl Performance: Often used as a negative control or "spacer" to prove that the specific unsaturated geometry is required for activity.
Mechanistic Validation & Experimental Protocols
To validate the superiority of the allyl group in your specific scaffold, the following self-validating protocols are recommended.
Protocol 1: Synthesis of 1,2,3-Triazoles via CuAAC (Click Chemistry)
Objective: Synthesize matched pairs of Ethyl/Allyl triazoles for direct comparison.
Reagents:
-
Alkyne Precursor: (Your scaffold)-C
CH -
Azides: Ethyl azide (Caution: Volatile) vs. Allyl azide.
-
Catalyst:
+ Sodium Ascorbate.
Workflow:
-
Dissolution: Dissolve alkyne (1.0 eq) and respective azide (1.2 eq) in
-BuOH/ (1:1). -
Catalysis: Add Sodium Ascorbate (0.1 eq) followed by
(0.05 eq). -
Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Allyl products typically migrate slower than Ethyl due to
-interaction with silica). -
Purification: Extract with EtOAc. The triazole ring formation is confirmed by the disappearance of the alkyne peak (
) in IR.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: Quantify the potency difference (
-
Seeding: Seed cancer cells (e.g., A549, HeLa) at
cells/well in 96-well plates. -
Treatment: Treat with Ethyl and Allyl analogs (0.1 – 100
M) for 48h. -
Labeling: Add MTT reagent (
). Incubate 4h. -
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Visualizing the Synthesis Workflow
Figure 2: Parallel synthesis workflow for generating matched Ethyl/Allyl triazole pairs.
References
-
Zhang, S., et al. "1,2,4-Triazoles as Important Antibacterial Agents." PMC - NIH, 2019. Link
-
Mermer, A., et al. "Antibacterial activity study of 1,2,4-triazole derivatives."[2] European Journal of Medicinal Chemistry, 2019.[3] Link
-
Aggarwal, N. & Sumran, G. "3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents." PMC - NIH, 2020. Link
-
Djemoui, A., et al. "1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications." IOSR Journal of Applied Chemistry, 2020. Link
-
Bhat, A.R., et al. "Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides." PMC - NIH, 2023. Link
-
Gao, F., et al. "Significance of Polymers with 'Allyl' Functionality in Biomedicine." MDPI, 2021. Link
Sources
Benchmarking Novel 15-LOX Inhibitors: A Comparative Guide
Executive Summary
The inhibition of 15-Lipoxygenase-1 (15-LOX-1) is a critical therapeutic target for stroke, atherosclerosis, and inflammation. However, the field is plagued by "dirty" inhibitors—compounds that act as non-specific redox decoys rather than true enzymatic inhibitors.
To validate a novel candidate, you cannot simply show potency; you must demonstrate mechanism and selectivity against established benchmarks. This guide outlines the rigorous experimental framework required to benchmark a new compound against the three pillars of 15-LOX inhibition: PD146176 (Specificity Standard), ML351 (Therapeutic Potency Standard), and NDGA (Redox Control).
The Competitive Landscape: Defining the Benchmarks
Before initiating assays, you must procure and run these three compounds alongside your candidate. They serve as the internal validation system for your data.
A. The Specificity Standard: PD146176
-
Role: The historical gold standard for proving 15-LOX-1 specificity over 12-LOX or 5-LOX.
-
Mechanism: Non-competitive inhibitor. It binds outside the active site, inducing a conformational change.
-
Key Metric:
(rabbit reticulocyte 15-LOX).[1] -
Why use it: If your compound mimics PD146176's profile, it suggests a clean, allosteric mechanism likely devoid of redox toxicity [1].
B. The Therapeutic Standard: ML351
-
Role: The modern benchmark for potency and neuroprotection.
-
Mechanism: Mixed-type inhibitor; non-reductive.[2]
-
Key Metric:
(human 15-LOX-1).[2][3] -
Why use it: ML351 effectively crosses the blood-brain barrier and shows superior selectivity (>250-fold) against related isozymes. Your candidate must approach this nanomolar potency to be clinically relevant [2].
C. The Redox Control: NDGA (Nordihydroguaiaretic Acid)[5][6][7]
-
Role: The "negative" control for drug-likeness.
-
Mechanism: Pan-LOX inhibitor acting via radical scavenging (redox).
-
Key Metric:
(varies by assay conditions). -
Why use it: NDGA reduces the active site iron (
), temporarily inactivating the enzyme. If your compound tracks with NDGA, it is likely a redox trap and a poor drug candidate [3].
Mechanistic Visualization: The Arachidonic Acid Cascade
To understand where these inhibitors act, we must visualize the specific branch of the arachidonic acid cascade.
Figure 1: The 15-LOX-1 signaling pathway. Inhibitors prevent the oxygenation of Arachidonic Acid into 15-HpETE.
Experimental Protocol: UV Kinetic Assay (The Gold Standard)
While fluorescence assays exist, the UV Kinetic Assay at 234 nm is the only self-validating method for kinetic profiling because it directly measures the formation of the conjugated diene system in 15-HpETE.
Reagents & Setup
-
Buffer: 50 mM HEPES or Borate Buffer, pH 7.5.
-
Substrate: Linoleic Acid (LA) or Arachidonic Acid (AA). Note: LA is often preferred for 15-LOX-1 specificity checks as 15-LOX-1 metabolizes LA efficiently, whereas 12-LOX does not.
-
Enzyme: Recombinant human 15-LOX-1 (purified).
-
Detection: UV Spectrophotometer capable of kinetic reads at 234 nm.
Step-by-Step Workflow
Figure 2: Kinetic assay workflow. The critical step is the 10-minute pre-incubation to allow for allosteric binding.
Critical Execution Details
-
The "Pseudo-Enzyme" Check: Before adding substrate, measure absorbance. If the compound itself absorbs at 234 nm, you must perform a background subtraction.
-
Linearity: Only calculate velocity (
) from the linear portion of the curve (usually the first 30–60 seconds). -
Solvent Limits: Keep DMSO concentration
to avoid denaturing the enzyme.
Comparative Data Analysis
When publishing your data, do not present isolated numbers. Present a Comparative Matrix . Below is a template using representative values for the benchmarks and a hypothetical "Compound X."
Table 1: Benchmarking Matrix
| Compound | Target | IC50 (h15-LOX-1) | Selectivity (vs 12-LOX) | Mechanism | Status |
| PD146176 | 15-LOX-1 | 0.54 µM | > 100-fold | Non-Competitive | Benchmark |
| ML351 | 15-LOX-1 | 0.20 µM | > 250-fold | Mixed | Benchmark |
| NDGA | Pan-LOX | ~1.0 µM | < 2-fold | Redox/Antioxidant | Control |
| Compound X | 15-LOX-1 | 0.15 µM | > 300-fold | Competitive | Candidate |
Interpreting the Data[5][6][7][8][9][10][11][12]
-
Potency: If Compound X has an IC50 < 200 nM (beating ML351), it is a high-potency candidate.
-
Selectivity Ratio: Calculate
. A ratio >100 is required to claim "specificity." -
Mechanism: Perform a Lineweaver-Burk plot.
-
Lines intersect at Y-axis: Competitive (Active site binder).
-
Lines intersect at X-axis: Non-competitive (Allosteric, like PD146176).
-
Selectivity Profiling (The "Kill" Step)
A 15-LOX inhibitor is useless if it inhibits 5-LOX (impairing leukotriene synthesis needed for host defense) or COX enzymes.
Mandatory Selectivity Panel:
-
5-LOX: Run assay with Arachidonic Acid + ATP + Calcium.
-
12-LOX: Use platelet-derived 12-LOX.[2]
-
COX-1/2: Standard peroxidase assays.
Success Criteria: Your compound should show
References
-
Sendobry, S. M., et al. (1997). Attenuation of diet-induced atherosclerosis in rabbits with a highly selective 15-lipoxygenase inhibitor lacking significant antioxidant properties.[4] British Journal of Pharmacology, 120(6), 1199–1206.
-
Rai, G., et al. (2014).[5] Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1.[2][3] Journal of Medicinal Chemistry, 57(10), 4035–4048.
-
Whitman, S., et al. (2002). Structure-Activity Relationship Studies of Nordihydroguaiaretic Acid Inhibitors toward Soybean, 12-Human, and 15-Human Lipoxygenase. Journal of Medicinal Chemistry, 45(12), 2659–2661.
-
Holman, T. R., et al. (1998). Spectrophotometric Kinetic Assays for Lipoxygenases. Current Protocols in Toxicology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
